Theophylline Sodium Glycinate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQWRAOMFRHTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905845 | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8000-10-0, 10092-68-9 | |
| Record name | Theophylline sodium glycinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, sodium salt, compd. with theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010092689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aminoacetate--1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLINE SODIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S36N8T753 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Theophylline Sodium Glycinate on Phosphodiesterase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases for decades. Its therapeutic efficacy is largely attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive examination of the mechanism of action of theophylline sodium glycinate, with a specific focus on its interaction with the phosphodiesterase enzyme family. This document will delve into the biochemical pathways, present quantitative data on its inhibitory profile, detail experimental protocols for assessing its activity, and provide visual representations of the involved signaling cascades.
Introduction: The Role of Phosphodiesterases in Cellular Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. By regulating the intracellular concentrations of these cyclic nucleotides, PDEs modulate a vast array of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The PDE superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties. This diversity makes PDEs attractive therapeutic targets for a wide range of diseases.
This compound, a salt of theophylline, is utilized for its bronchodilatory and anti-inflammatory properties, primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action involves the non-selective inhibition of several PDE isoenzymes, leading to an accumulation of intracellular cAMP.[2][3]
This compound as a Non-Selective Phosphodiesterase Inhibitor
Theophylline exerts its pharmacological effects by competitively inhibiting the catalytic activity of multiple phosphodiesterase isoforms.[2] While it is considered non-selective, its most clinically relevant actions are attributed to the inhibition of PDE3 and PDE4.[2][3]
-
PDE3 Inhibition: Found in airway smooth muscle and cardiac tissue, PDE3 is a cGMP-inhibited PDE that primarily hydrolyzes cAMP. Inhibition of PDE3 by theophylline in airway smooth muscle cells leads to an increase in cAMP levels, activation of protein kinase A (PKA), and subsequent phosphorylation of downstream targets that promote smooth muscle relaxation and bronchodilation.[1][3]
-
PDE4 Inhibition: PDE4 is the predominant PDE isoform in inflammatory cells, including mast cells, eosinophils, neutrophils, and lymphocytes. It is specific for cAMP hydrolysis. By inhibiting PDE4, theophylline elevates cAMP levels in these immune cells, which in turn suppresses their activation and the release of pro-inflammatory mediators.[3] This action underlies the anti-inflammatory effects of theophylline.
Beyond PDE3 and PDE4, theophylline exhibits inhibitory activity against other PDE isoforms, albeit to a lesser extent. This broad-spectrum inhibition contributes to its diverse pharmacological profile and also to some of its side effects.[4]
Quantitative Analysis of Theophylline's Inhibitory Profile
A precise understanding of the inhibitory potency of theophylline against various PDE isoforms is crucial for drug development and for elucidating its complete mechanism of action. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific enzyme.
While a comprehensive, directly comparable dataset for this compound across all PDE isoforms is not available in a single source, the following table summarizes available data for theophylline. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific enzyme source and substrate concentration.
| PDE Isoform | Substrate | Theophylline IC50 (µM) | Reference(s) |
| Total PDE (Myometrium) | cAMP | 665 | [5] |
Note: This table will be updated as more specific IC50 values for individual isoforms are identified in the literature. The provided IC50 value represents the general PDE-inhibiting effect in a specific tissue and is not isoform-specific. The non-selective nature of theophylline's inhibition is a key characteristic.[6][7]
Signaling Pathways Modulated by Theophylline
The inhibition of phosphodiesterases by theophylline initiates a cascade of intracellular events that ultimately lead to its therapeutic effects. The primary pathway involves the accumulation of cAMP and the activation of Protein Kinase A (PKA).
cAMP/PKA Signaling Pathway
The elevation of intracellular cAMP levels due to PDE inhibition is the central event in theophylline's mechanism of action. This pathway is depicted in the following diagram:
Other Relevant Signaling Pathways
While PDE inhibition is the primary mechanism, theophylline also influences other signaling pathways that contribute to its overall therapeutic profile:
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B). Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline can contribute to bronchodilation. However, this action is also associated with some of the adverse effects of theophylline, such as cardiac arrhythmias and seizures.[4]
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate histone deacetylase-2 (HDAC2). HDACs are enzymes that play a crucial role in regulating gene expression. By activating HDAC2, theophylline can suppress the expression of inflammatory genes, contributing to its anti-inflammatory effects. This mechanism is particularly relevant in the context of corticosteroid resistance in some patients with severe asthma and COPD.
The interplay between these pathways is complex and is an active area of research.
Experimental Protocols for Assessing Phosphodiesterase Inhibition
The evaluation of the inhibitory activity of compounds like this compound on phosphodiesterases is a critical step in drug discovery and development. Various assay formats are available, each with its own advantages and limitations. Below are detailed methodologies for key experimental protocols.
General Phosphodiesterase Activity Assay (Colorimetric)
This protocol provides a general method for measuring PDE activity and the inhibitory effects of compounds.
Materials:
-
Purified PDE enzyme (specific isoform of interest)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
This compound or other test compounds
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the PDE enzyme, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the cAMP or cGMP substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
5'-Nucleotidase Addition: Stop the PDE reaction and initiate the second enzymatic step by adding 5'-nucleotidase. This enzyme will convert the AMP or GMP produced by the PDE into adenosine or guanosine and inorganic phosphate.
-
Incubation: Incubate the plate again to allow for the complete conversion by 5'-nucleotidase.
-
Phosphate Detection: Add the phosphate detection reagent to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of phosphate produced is directly proportional to the PDE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow for PDE Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential PDE inhibitors.
Conclusion and Future Directions
This compound remains a valuable therapeutic agent, primarily due to its non-selective inhibition of phosphodiesterases, which leads to increased intracellular cAMP levels and subsequent bronchodilation and anti-inflammatory effects. While its use has been somewhat limited by its narrow therapeutic index and the availability of more selective drugs, a thorough understanding of its core mechanism of action on PDEs is essential for its optimal clinical use and for the development of novel therapeutics.
Future research should focus on obtaining a more complete quantitative profile of theophylline's inhibitory activity against all PDE isoforms to better predict its therapeutic and adverse effects. Furthermore, elucidating the complex interplay between PDE inhibition and its other mechanisms of action, such as adenosine receptor antagonism and HDAC activation, will provide a more holistic understanding of this multifaceted drug. This knowledge will be invaluable for the development of next-generation respiratory therapies with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Theophylline Sodium Glycinate as an Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases for decades. Its therapeutic effects are largely attributed to its role as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. Theophylline Sodium Glycinate is a salt form designed to enhance the solubility and bioavailability of theophylline. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an antagonist of all four adenosine receptor subtypes (A₁, A₂ₐ, A₂B, and A₃). This document details the underlying signaling pathways, presents quantitative pharmacological data, outlines key experimental protocols for its characterization, and discusses its pharmacokinetic profile.
Mechanism of Action: Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptors (GPCRs): A₁, A₂ₐ, A₂B, and A₃.[1] Theophylline acts as a competitive, non-selective antagonist at these receptors, meaning it binds to the receptors without activating them, thereby blocking the effects of endogenous adenosine.[2][3] The physiological outcome of theophylline administration is a composite of its blockade at each receptor subtype.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes are coupled to different G-proteins, leading to distinct downstream signaling cascades:
-
A₁ and A₃ Receptors: These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). Upon activation by adenosine, they inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] They can also activate phospholipase C (PLC) and modulate various ion channels.[4]
-
A₂ₐ and A₂B Receptors: These receptors are coupled to stimulatory G-proteins (Gαs). Adenosine binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets.[6][8]
Theophylline, by blocking all four receptor types, prevents both the Gαi/o-mediated decrease and the Gαs-mediated increase in cAMP that would normally be induced by adenosine.[3] This non-selective action contributes to its complex pharmacological profile, including both therapeutic effects like bronchodilation and side effects such as cardiac stimulation.[3][9]
Caption: Adenosine Receptor Signaling Pathways and Theophylline Blockade.
Pharmacological Profile
The pharmacological activity of this compound is defined by the properties of theophylline. The sodium glycinate salt is pharmacologically inactive and serves to increase aqueous solubility for parenteral administration, without altering the pharmacokinetic profile of theophylline itself.[10]
Quantitative Data: Receptor Binding and Functional Potency
Theophylline exhibits micromolar affinity for adenosine receptors. Its non-selective profile means it binds to all four subtypes with similar potency.
Table 1: Theophylline Binding Affinity (Ki) at Human Adenosine Receptors
| Receptor Subtype | Ki (µM) | Radioligand Used | Cell Line / Tissue | Reference |
|---|---|---|---|---|
| A₁ | ~10 - 25 | [³H]CHA | Bovine Brain | [11][12] |
| A₂ₐ | ~14 - 25 | [³H]NECA | CHO Cells | [11][13] |
| A₂B | ~15 | - | - | - |
| A₃ | ~13 | - | - | - |
Note: Specific Ki values can vary based on experimental conditions and tissue/cell line used. Theophylline is consistently reported as a non-selective antagonist with Ki values in the low micromolar range.[3][14]
Table 2: Theophylline Functional Antagonism (IC₅₀) and Pharmacokinetic Parameters
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Functional Antagonism | |||
| IC₅₀ (A₂ₐ Antagonism) | Varies | Inhibition of agonist-induced cAMP accumulation. | [15] |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | >95% | Rapid release formulations.[16] | [16][17] |
| Volume of Distribution (Vd) | ~0.5 L/kg (35 L) | Distributes into fat-free tissues and body water.[16] | [16][18] |
| Half-life (t₁/₂) | ~8 hours (adult non-smoker) | Varies with age, smoking status, and disease state. | [16] |
| Clearance (CL) | ~0.04 L/hr/kg (3 L/h) | Primarily via hepatic metabolism (CYP1A2).[16] | [16] |
| Therapeutic Range | 10-20 µg/mL (55-110 µM) | For asthma/COPD treatment.[9] |[9][17] |
Experimental Characterization
The characterization of a non-selective antagonist like theophylline involves a series of binding and functional assays to determine its affinity and potency at each target receptor.
Caption: Experimental Workflow for Antagonist Characterization.
Detailed Experimental Protocols
This assay measures the ability of a test compound (theophylline) to displace a specific radiolabeled ligand from the adenosine receptors.
-
Objective: To determine the binding affinity (Ki) of theophylline for each adenosine receptor subtype (A₁, A₂ₐ, A₂B, A₃).
-
Materials:
-
Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).[19][20]
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).[19]
-
This compound (test compound).
-
Non-specific binding determinator (e.g., a high concentration of a non-labeled agonist/antagonist like NECA).[19][20]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[19]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
In assay tubes, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of varying concentrations of theophylline.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (protein concentration typically 20-50 µ g/tube ).[20]
-
For non-specific binding (NSB) control tubes, add a saturating concentration of an unlabeled ligand instead of theophylline.
-
Incubate the mixture for 60-120 minutes at 22-25°C to reach equilibrium.[19][20]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of theophylline concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.
-
Objective: To determine the functional potency (IC₅₀) of theophylline in blocking Gαs-coupled (A₂ₐ/A₂B) or Gαi-coupled (A₁/A₃) receptor signaling.
-
Materials:
-
Whole cells expressing the target adenosine receptor (e.g., HEK293-hA₂ₐR).
-
A specific adenosine receptor agonist (e.g., NECA).
-
This compound (test antagonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[20][22]
-
For Gαi assays, a stimulant like Forskolin is needed to elevate basal cAMP levels so inhibition can be measured.[23][24]
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[24][25]
-
-
Protocol (for Gαs-coupled receptor, e.g., A₂ₐ):
-
Seed cells in 96- or 384-well plates and grow to near confluency.
-
Wash cells with assay buffer (e.g., DMEM with 50 mM HEPES).
-
Pre-incubate cells with varying concentrations of theophylline and a fixed concentration of a PDE inhibitor for 15-30 minutes.[20]
-
Stimulate the cells by adding an adenosine agonist (e.g., NECA) at a concentration that elicits ~80% of its maximal response (EC₈₀).[23]
-
Incubate for an additional 30-60 minutes at 37°C.[20]
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.[22]
-
Data Analysis: Plot the cAMP level against the logarithm of theophylline concentration. Fit the data to a sigmoidal inhibition curve to calculate the IC₅₀ value, which represents the concentration of theophylline required to inhibit 50% of the agonist-induced cAMP response.
-
Conclusion
This compound remains a relevant pharmacological tool and therapeutic agent, primarily through its action as a non-selective adenosine receptor antagonist. Its ability to block all four receptor subtypes underpins its broad range of effects, from bronchodilation (A₂B antagonism) and anti-inflammatory actions to potential neuroprotective properties.[3][26][27] A thorough understanding of its interactions with each adenosine receptor, quantified through rigorous binding and functional assays, is critical for its targeted application in drug development and for optimizing its therapeutic use while minimizing adverse effects. This guide provides the foundational knowledge and methodologies for researchers to effectively investigate and utilize this classic yet complex compound.
References
- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 9. Theophylline | Applied Clinical Pharmacokinetics, 3e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 10. Theophylline pharmacokinetics after intravenous infusion with ethylenediamine or sodium glycinate- | British Pharmacological Society [bps.ac.uk]
- 11. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. The nonselective adenosine antagonist theophylline does prevent renal dysfunction induced by radiographic contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Theophylline Sodium Glycinate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Theophylline Sodium Glycinate. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Chemical Identity and Structure
This compound is a well-established bronchodilator, representing an equilibrium mixture of Theophylline Sodium ((C₇H₇N₄NaO₂)) and Glycine (C₂H₅NO₂), typically in equimolecular proportions.[1][2] An additional mole of Glycine is often included to act as a buffer.[1][2] The presence of sodium glycinate enhances the aqueous solubility and absorption of theophylline, a methylxanthine derivative.[3][4]
The chemical structure consists of the theophylline anion, a sodium cation, and a glycine molecule.
IUPAC Name: sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione[5]
Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]
Molecular Formula: C₉H₁₂N₅NaO₄[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are reported for the theophylline component after precipitation from the salt form.
| Property | Value | Reference |
| Molecular Weight | 277.21 g/mol | [5] |
| Appearance | Off-white to white crystalline powder | [4] |
| Melting Point | Theophylline precipitate melts between 270°C and 274°C | [1] |
| Solubility | Water-soluble | [4] |
| pH (saturated solution) | 8.5 to 9.5 | [1][6] |
| Loss on Drying | Not more than 2.0% (at 105°C for 4 hours) | [1][6] |
| Anhydrous Theophylline Content | 44.5% to 47.3% (dried basis) | [1][6] |
| Glycine Content | 42.0% to 48.0% (dried basis) | [6] |
Pharmacological Properties
This compound is primarily used for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effects are attributed to the pharmacological actions of theophylline.
Mechanism of Action
The bronchodilatory and anti-inflammatory effects of theophylline are multifactorial and involve several key signaling pathways:[3][7][8]
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in airway smooth muscle cells, resulting in bronchodilation.[3][9]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine A1 and A2 receptors. By blocking adenosine-mediated bronchoconstriction, it further contributes to airway relaxation.[8][10]
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which are involved in the regulation of inflammatory gene expression. This action is thought to contribute to its anti-inflammatory properties.[7][9]
The following diagram illustrates the primary signaling pathways involved in the mechanism of action of theophylline.
Caption: Signaling pathways of Theophylline's mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of theophylline has been extensively studied. The sodium glycinate salt is designed to improve the absorption of theophylline.
| Parameter | Description | Value/Observation | Reference |
| Absorption | Rapidly and completely absorbed after oral administration of immediate-release formulations. The sodium glycinate salt enhances solubility and absorption. | Onset of action: 30 minutes to 2 hours. | [3][11] |
| Distribution | Distributes into all body compartments. | Approximately 40% bound to plasma proteins. | [11] |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2. | Major metabolites include 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. | [12][13] |
| Excretion | Excreted in the urine, primarily as metabolites. | About 10% is excreted as unchanged theophylline in adults. | [11] |
| Plasma Concentration | A study on a sustained-release formulation of this compound in healthy subjects showed a Cmin of 4.97 ± 1.60 µg/mL and a Cmax of 10.68 ± 1.80 µg/mL after a morning dose, and a Cmax of 9.72 ± 1.56 µg/mL after an evening dose. | [14] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) for Assay and Glycine Content
This method is adapted from the United States Pharmacopeia (USP) monograph for this compound.[1][6]
4.1.1. Instrumentation and Chromatographic Conditions
-
System: A liquid chromatograph equipped with a UV detector and a data processing system.
-
Column: 3.9-mm × 30-cm; packing L8.
-
Detector Wavelength: 200 nm for Glycine content; a suitable wavelength for theophylline assay (e.g., 272 nm).[15]
-
Flow Rate: Approximately 1.5 mL per minute.[1]
4.1.2. Reagents and Solutions
-
Mobile Phase (for Glycine Content): Prepare a solution containing 470 mg of sodium acetate trihydrate and 1 mL of glacial acetic acid in 2 liters of water. Adjust with 10 N sodium hydroxide to a pH of 4.3. Mix 3 volumes of this solution with 7 volumes of acetonitrile.[1][6]
-
Standard Preparation (Glycine): Accurately weigh a quantity of USP Glycine RS and dissolve in the Mobile Phase to obtain a known concentration of about 1.3 mg/mL.[6]
-
Test Preparation (Glycine): Accurately weigh about 153 mg of this compound, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase.[6]
-
Standard Preparation (Theophylline): Prepare as directed in the Assay under Theophylline in the relevant pharmacopeia.
-
Assay Preparation (Theophylline): Transfer about 550 mg of previously dried and accurately weighed this compound to a 250-mL volumetric flask. Add about 125 mL of the appropriate mobile phase, shake until dissolved, and dilute to volume. Further dilutions may be necessary to bring the concentration into the linear range of the assay.[1]
4.1.3. Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject equal volumes (e.g., 20 µL) of the Standard and Test preparations into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the content of glycine and theophylline in the sample by comparing the peak responses of the Test preparation with those of the respective Standard preparations.
The following diagram outlines the experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound [drugfuture.com]
- 2. This compound [doi.usp.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound | C9H12N5NaO4 | CID 23663537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 12. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of a new sustained-release formulation of theophylline sodium glycerinate in healthy subjects with a new asymmetric dosage regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
An In-depth Technical Guide to the Synthesis of Theophylline Sodium Glycinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Theophylline Sodium Glycinate, a compound of significant interest in pharmaceutical research and development. The synthesis is a two-step process commencing with the formation of the intermediate, Theophylline Sodium, followed by its reaction with glycine to yield the final product. This document details the experimental protocols, reaction parameters, and data pertinent to the synthesis for research purposes.
Overview of this compound
This compound is an equilibrium mixture of Theophylline Sodium (C₇H₇N₄NaO₂) and Glycine (C₂H₅NO₂)[1]. It is formulated to enhance the solubility and absorption of theophylline, a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The final product is typically buffered with an additional mole of glycine[1].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Theophylline | C₇H₈N₄O₂ | 180.16 |
| Sodium Hydroxide | NaOH | 40.00 |
| Glycine | C₂H₅NO₂ | 75.07 |
| Theophylline Sodium | C₇H₇N₄NaO₂ | 202.14 |
| This compound | C₉H₁₂N₅NaO₄ | 277.21 |
Synthesis Pathway
The synthesis of this compound is a two-step process:
-
Step 1: Synthesis of Theophylline Sodium. This involves the reaction of theophylline with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution.
-
Step 2: Formation of this compound. This step involves the reaction of the prepared Theophylline Sodium with glycine.
Experimental Protocols
Step 1: Synthesis of Theophylline Sodium
This procedure is based on established methods for the preparation of theophylline salts.
Materials:
-
Theophylline (1 mole equivalent)
-
Sodium Hydroxide (1 mole equivalent)
-
Ethanol (50% aqueous solution)
-
Diethyl ether
Procedure:
-
A solution of theophylline (e.g., 36.34 g, 0.2 mol) is prepared in 120 mL of 50% aqueous ethanol at 80°C.
-
To this solution, an aqueous solution of 4 N sodium hydroxide (50 mL, 0.2 mol) is added.
-
The mixture is then chilled to 0°C to facilitate the precipitation of theophylline sodium salt.
-
The precipitate is collected by filtration.
-
The collected solid is washed sequentially with 50 mL of 96% ethanol and then with 100 mL of diethyl ether.
-
The resulting anhydrous theophylline sodium salt is dried in a vacuum desiccator over phosphorus pentoxide.
| Parameter | Value |
| Theophylline | 0.2 mol (36.34 g) |
| Sodium Hydroxide | 0.2 mol (in 50 mL of 4N solution) |
| Solvent | 120 mL of 50% aqueous ethanol |
| Reaction Temperature | 80°C |
| Crystallization Temperature | 0°C |
| Theoretical Yield | 40.43 g |
Step 2: Formation of this compound
The formation of this compound is achieved by the reaction of Theophylline Sodium with Glycine in an aqueous medium.
Materials:
-
Theophylline Sodium (1 mole equivalent, prepared in Step 1)
-
Glycine (2 mole equivalents)
-
Water
Procedure:
-
Dissolve one mole equivalent of the previously synthesized Theophylline Sodium in a minimal amount of warm water.
-
In a separate container, dissolve two mole equivalents of glycine in warm water.
-
Add the glycine solution to the theophylline sodium solution with continuous stirring.
-
The resulting solution contains the equilibrium mixture of this compound.
-
The product can be isolated by evaporation of the solvent under reduced pressure, followed by drying.
| Parameter | Value |
| Theophylline Sodium | 1 mole equivalent |
| Glycine | 2 mole equivalents |
| Solvent | Water |
| Reaction Condition | Mixing at warm temperature |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. The United States Pharmacopeia (USP) provides standardized methods for this purpose[1].
-
Identification:
-
Acidification of an aqueous solution of this compound with acetic acid should precipitate theophylline, which can be identified by its melting point (270-274°C) and Infrared (IR) spectrum[1].
-
Ignition of the product should result in a residue that imparts a yellow color to a flame and effervesces with acid, indicating the presence of sodium[1].
-
-
Assay: The content of anhydrous theophylline and glycine in the final product can be determined using High-Performance Liquid Chromatography (HPLC) as per USP guidelines[1].
-
pH: A saturated solution of this compound should have a pH between 8.5 and 9.5[1].
-
Loss on Drying: The product should lose no more than 2.0% of its weight upon drying at 105°C for 4 hours[1].
Signaling Pathway and Mechanism of Action
While not directly related to the synthesis, understanding the mechanism of action of theophylline is crucial for its application. Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in bronchodilation and has anti-inflammatory effects.
This technical guide provides a foundational understanding of the synthesis of this compound for research purposes. Researchers should adhere to all laboratory safety protocols and consult relevant literature for further details and optimization of the described procedures.
References
Preclinical Pharmacological Profile of Theophylline Sodium Glycinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Theophylline Sodium Glycinate. Theophylline, the active moiety, is a methylxanthine derivative with a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The sodium glycinate salt is utilized to enhance the solubility and absorption of theophylline. This document details the multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological data derived from preclinical studies. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological actions.
Introduction
This compound is a bronchodilator and anti-inflammatory agent. Its therapeutic effects are primarily attributed to theophylline. Preclinical research has elucidated a complex pharmacological profile, involving multiple molecular targets and signaling pathways that contribute to its clinical efficacy and potential side effects. This guide synthesizes the available preclinical data to provide a detailed resource for researchers and drug development professionals.
Mechanism of Action
Theophylline exerts its pharmacological effects through several key mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of PDE3 is thought to be primarily responsible for its bronchodilatory effects by promoting smooth muscle relaxation.[1][2] Inhibition of PDE4 contributes to its anti-inflammatory properties.[3]
-
Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist at adenosine A1 and A2 receptors.[2][4] This antagonism can contribute to both therapeutic effects and some of the side effects of theophylline.
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, particularly HDAC2.[5][6] This mechanism is believed to be central to its anti-inflammatory effects by promoting the deacetylation of histones and repressing the transcription of inflammatory genes.[5][6]
Phosphodiesterase Inhibition Profile
While theophylline is a non-selective PDE inhibitor, its affinity for different PDE isozymes varies.
| PDE Isozyme | IC50 (µM) | Preclinical Model | Reference |
| PDE3 | - | Human Bronchial Tissue | [7] |
| PDE4 | - | - | [3] |
Adenosine Receptor Binding Affinity
Theophylline's antagonism of adenosine receptors is a key aspect of its pharmacological profile.
| Receptor Subtype | Ki (µM) | Preclinical Model | Reference |
| A1 | 14 | Brain Tissue | [4] |
| A2 | 14 | Brain Tissue | [4] |
Note: A comprehensive binding affinity profile across all adenosine receptor subtypes (A1, A2A, A2B, A3) from a single preclinical study is not consistently reported.
Pharmacodynamics
The pharmacodynamic effects of theophylline have been extensively studied in various preclinical models, demonstrating its efficacy as both a bronchodilator and an anti-inflammatory agent.
Bronchodilator Activity
The primary pharmacodynamic effect of theophylline is the relaxation of airway smooth muscle, leading to bronchodilation. This effect is primarily mediated by the inhibition of PDE3, which increases intracellular cAMP levels.
Anti-inflammatory Effects
Theophylline exhibits significant anti-inflammatory properties, which are particularly relevant at lower, sub-bronchodilator concentrations. These effects are mediated through multiple mechanisms, including:
-
HDAC2 Activation: This leads to the suppression of inflammatory gene expression.[5][6]
-
Inhibition of NF-κB: Theophylline can inhibit the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus, thereby reducing the expression of inflammatory genes.[1][8][9]
-
Modulation of Cytokine Production: Theophylline has been shown to increase the production of the anti-inflammatory cytokine IL-10 and inhibit the release of pro-inflammatory cytokines such as TNF-α.[7]
Pharmacokinetics
The pharmacokinetic profile of theophylline has been characterized in several preclinical species. The addition of sodium glycinate is intended to improve its absorption characteristics.
Pharmacokinetic Parameters in Preclinical Species
| Species | Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Dog | IV | 5 mg/kg | - | - | - | 4.0 ± 0.2 | - | [10] |
| Dog | Oral | 7.52-9.09 mg/kg | - | - | - | - | 108 ± 7 | [10] |
| Dog | IV | 11 mg/kg (aminophylline) | - | - | - | 9.20 ± 2.87 | - | [6] |
| Dog | Oral | 10 mg/kg | 7.13 ± 0.71 | 10.50 ± 2.07 | 141 ± 37.6 | 9.20 ± 2.87 | 97 ± 10 | [6] |
| Dog | IV | - | - | - | - | 5.7 | - | [5] |
| Dog | Oral | - | - | 0.4 (absorption t1/2) | - | - | 91 | [5] |
| Rat | - | - | - | - | - | - | - | [1][11] |
Toxicology
The toxicological profile of theophylline is well-characterized, with a narrow therapeutic index being a key clinical consideration.
| Species | Route | Parameter | Value | Reference |
| Rat | Oral | LD50 | 225 mg/kg | - |
Note: Comprehensive preclinical toxicology data, including NOAEL values from repeated-dose studies, were not consistently available in the public domain searches.
Experimental Protocols
Acetylcholine-Induced Bronchospasm in Guinea Pigs
This in vivo model is commonly used to assess the bronchodilator activity of test compounds.
Protocol:
-
Male Dunkin-Hartley guinea pigs (300-500 g) are anesthetized.
-
The trachea is cannulated for artificial ventilation, and the jugular vein is cannulated for drug administration.
-
Bronchoconstriction is induced by an intravenous injection of acetylcholine.
-
The increase in intratracheal pressure, indicative of bronchoconstriction, is measured.
-
The test compound (this compound) is administered intravenously prior to the acetylcholine challenge to evaluate its protective effect.
-
The percentage inhibition of the acetylcholine-induced bronchospasm is calculated.
Carrageenan-Induced Paw Edema in Rats
This model is a standard method for evaluating the acute anti-inflammatory activity of a compound.[12][13]
Protocol:
-
Male Wistar rats (150-200 g) are used.[13]
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
The test compound (this compound) or vehicle is administered, typically orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw.[14]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
Pharmacokinetic Study in Rats
This protocol outlines a typical approach to determine the pharmacokinetic profile of a compound in rats.
Protocol:
-
Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.
-
For intravenous administration, the compound is administered as a bolus dose through the tail vein.
-
For oral administration, the compound is administered by gavage.
-
Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of theophylline in plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using appropriate software.[15][16]
Signaling Pathways and Workflow Diagrams
Bronchodilation Signaling Pathway
References
- 1. A physiologically based pharmacokinetic model for theophylline disposition in the pregnant and nonpregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of theophylline in relation to increased pain sensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijbcp.com [ijbcp.com]
- 14. ir.jikei.ac.jp [ir.jikei.ac.jp]
- 15. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
In Vitro Effects of Theophylline Sodium Glycinate on Airway Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline Sodium Glycinate, a salt of the methylxanthine theophylline, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its bronchodilatory and anti-inflammatory properties. This technical guide delves into the in vitro effects of this compound on airway smooth muscle (ASM) cells, providing a comprehensive overview of its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate these actions. This document is intended to serve as a resource for researchers and professionals in the field of respiratory drug development, offering insights into the multifaceted pharmacological profile of this compound.
Introduction
Airway hyperresponsiveness and inflammation are hallmark features of obstructive airway diseases, with airway smooth muscle cells playing a pivotal role in their pathophysiology. This compound exerts its effects on ASM cells through a complex interplay of mechanisms, primarily involving the inhibition of phosphodiesterases (PDEs), antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[1][2] These actions collectively lead to ASM relaxation, modulation of inflammatory responses, and regulation of cell survival and proliferation. Understanding the precise in vitro effects and the underlying signaling pathways is crucial for optimizing its therapeutic use and for the development of novel derivatives with improved efficacy and safety profiles.
Molecular Mechanisms of Action
This compound's effects on airway smooth muscle cells are mediated through three primary pathways:
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, with a notable effect on PDE3 and PDE4.[1][3][4] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.[5][6][7]
-
Adenosine Receptor Antagonism: Theophylline acts as an antagonist at adenosine receptors, particularly A1, A2a, and A2b.[2] Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, theophylline can prevent adenosine-mediated contraction of airway smooth muscle.[4]
-
Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, theophylline can activate HDACs, particularly HDAC2.[8][9][10] This leads to the deacetylation of histones, resulting in a more condensed chromatin structure and the suppression of inflammatory gene transcription. This mechanism is thought to contribute significantly to the anti-inflammatory effects of theophylline.[8][9][10]
Quantitative In Vitro Effects
The following tables summarize the quantitative effects of this compound on various parameters in airway smooth muscle cells and related cell types, as reported in the literature.
Table 1: Effects on Phosphodiesterase Inhibition and Smooth Muscle Relaxation
| Parameter | Cell/Tissue Type | Concentration Range | Observed Effect | Citation(s) |
| cAMP Hydrolysis Inhibition | Human Bronchial Tissue Homogenates | 1 - 1000 µM | Inhibition of PDE activity | [1] |
| Airway Smooth Muscle Relaxation | Human Bronchus and Pulmonary Arteries | Not Specified | Relaxation of pre-contracted tissue | [4] |
| Intracellular Ca2+ Attenuation | Porcine Tracheal Smooth Muscle | >300 µM | Inhibition of carbachol-induced Ca2+ increase | [5] |
| Tension Inhibition | Porcine Tracheal Smooth Muscle | >100 µM | Inhibition of carbachol-induced tension | [5] |
Table 2: Anti-inflammatory Effects
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
| NF-κB Activation Inhibition | Human Pulmonary Epithelial Cells (A549) | 0 - 500 µM | 2 hours | Dose-dependent decrease in NF-κB p65 expression and I-κBα degradation | [1][11] |
| IL-8 Secretion Repression | Primary Human Airway Smooth Muscle Cells | 10 µM | Not Specified | Repression of TNF-α-induced IL-8 secretion | [3] |
| Histone Deacetylase (HDAC) Activation | A549 Cells | 0 - 1000 µM | 30 minutes | Increased HDAC activity | [1] |
| HDAC Activity Enhancement | Alveolar Macrophages from COPD Patients | 10 µM | Not Specified | Six-fold increase in HDAC activity | [9][12] |
Table 3: Effects on Apoptosis
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Citation(s) |
| Apoptosis Induction | Eosinophils | 10 µg/mL | 24 hours | Reduction in the anti-apoptotic protein Bcl-2 | [1] |
| Granulocyte Apoptosis | Human Granulocytes | 0.1 mM | 24 hours | Increased apoptosis and decreased Bcl-2 expression in eosinophils | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound in airway smooth muscle cells.
Caption: PDE Inhibition Pathway leading to Smooth Muscle Relaxation.
Caption: Adenosine Receptor Antagonism Pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Theophylline Represses IL-8 Secretion from Airway Smooth Muscle Cells Independently of Phosphodiesterase Inhibition. Novel Role as a Protein Phosphatase 2A Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of airway smooth muscle response to isoproterenol and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theophylline restores histone deacetylase activity and steroid responses in COPD macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theophylline accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Theophylline Sodium Glycinate: An In-Depth Technical Guide to its Role in Cyclic AMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline Sodium Glycinate, a salt of theophylline and glycine, is a methylxanthine derivative with a long history in the therapeutic management of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is largely attributed to its bronchodilatory and anti-inflammatory properties. The addition of sodium glycinate to theophylline enhances its solubility and bioavailability compared to theophylline alone.[1][2][3][4] This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound exerts its effects, with a specific focus on its intricate role in the cyclic adenosine monophosphate (cAMP) signaling pathways.
At the cellular level, theophylline's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[5][6][7][8] PDEs are responsible for the degradation of cyclic nucleotides, including cAMP. By inhibiting these enzymes, theophylline leads to an accumulation of intracellular cAMP, a critical second messenger that orchestrates a multitude of physiological responses. This guide will delve into the specifics of this interaction, the downstream consequences of elevated cAMP levels, and the experimental methodologies used to investigate these processes.
Mechanism of Action: A Deep Dive into the cAMP Pathway
The canonical cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. This compound intervenes in this pathway by preventing the breakdown of cAMP, thereby amplifying and prolonging the signal.
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective inhibitor of multiple PDE isoenzymes, with notable effects on PDE3 and PDE4, which are prominently expressed in airway smooth muscle and inflammatory cells, respectively.[7][9][10][11] Inhibition of PDE3 in airway smooth muscle cells is a key contributor to bronchodilation, while inhibition of PDE4 in immune cells is thought to mediate its anti-inflammatory effects.[9][10]
Elevation of Intracellular cAMP
By inhibiting PDE activity, theophylline treatment leads to a dose-dependent increase in intracellular cAMP concentrations. This elevation of cAMP is the central event that triggers the downstream effects of the drug.
Activation of Protein Kinase A (PKA)
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key effector in the cAMP signaling pathway. cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a variety of downstream target proteins, modulating their activity.
Downstream Effects and Gene Regulation
The activation of PKA initiates a cascade of phosphorylation events that ultimately alter cellular function and gene expression.
-
Relaxation of Airway Smooth Muscle: In airway smooth muscle cells, PKA phosphorylates several target proteins that lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery, resulting in bronchodilation.[9]
-
Modulation of Inflammatory Responses: In inflammatory cells, the cAMP-PKA pathway can suppress the activity of pro-inflammatory transcription factors such as NF-κB.[12][13] Theophylline has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner in various cell types, including human pulmonary epithelial cells.[12][14] This inhibition is linked to the preservation of the inhibitory protein IκBα.[14]
-
Gene Expression Regulation: The cAMP-PKA pathway also regulates gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). While direct quantitative data on theophylline-induced CREB phosphorylation is limited in the readily available literature, the activation of PKA by theophylline strongly suggests a role in modulating CREB-mediated gene transcription. Furthermore, microarray studies have provided insights into the broader impact of theophylline on gene expression. In human macrophages, theophylline has been shown to dose-dependently up-regulate 45 genes and down-regulate 30 genes.[15][16] A notable example is the significant suppression of Interleukin-13 (IL-13) mRNA expression, a key cytokine in allergic inflammation.[5][15][16] This down-regulation of IL-13 is believed to be mediated through the cAMP pathway and subsequently leads to a decrease in the production of leukotriene C4 (LTC4).[15][16]
Data Presentation
Quantitative Data on Theophylline's Efficacy
The following tables summarize the available quantitative data regarding the inhibitory effects of theophylline on phosphodiesterase and its impact on gene expression. It is important to note that specific IC50 and Ki values for theophylline against individual PDE isoforms in relevant respiratory and inflammatory cells are not consistently reported in the publicly available literature, highlighting an area for further research.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for PDE Inhibition | ~50 µM | Human Eosinophils (LTC4 synthesis) | [17] |
| IC50 for PDE Inhibition | ~40 µM | Human Eosinophils (chemotaxis) | [17] |
Table 1: Inhibitory Concentration (IC50) of Theophylline on Phosphodiesterase Activity.
| Gene Regulation | Number of Genes | Cell Type | Reference |
| Up-regulated Genes | 45 | Human Macrophages (THP-1) | [15][16] |
| Down-regulated Genes | 30 | Human Macrophages (THP-1) | [15][16] |
Table 2: Theophylline-Induced Changes in Gene Expression.
| Gene | Regulation | Cell Type | Effect | Reference |
| Interleukin-13 (IL-13) | Down-regulated | Human Macrophages | Suppression of mRNA expression (~25%) | [5][15] |
| Leukotriene C4 (LTC4) | Decreased Production | Human Macrophages | Consequence of IL-13 down-regulation | [15][16] |
Table 3: Specific Examples of Theophylline-Mediated Gene Regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of investigating the effects of this compound on the cAMP signaling pathway.
Measurement of Intracellular cAMP Levels (Competitive ELISA)
This protocol is adapted from commercially available competitive ELISA kits.
Principle: This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
Anti-cAMP antibody-coated 96-well plate
-
Cell lysis buffer
-
cAMP standards
-
HRP-labeled cAMP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Aspirate the medium and lyse the cells with cell lysis buffer. Agitate for 10 minutes at room temperature.
-
Sample and Standard Preparation: Prepare a standard curve using the provided cAMP standards. Dilute the cell lysates as necessary.
-
Competitive Binding: Add standards and samples to the antibody-coated wells.
-
Add the HRP-cAMP conjugate to each well.
-
Incubate for 2-3 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash four times with wash buffer.
-
Substrate Incubation: Add the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
Phosphodiesterase (PDE) Activity Assay (Radiolabeled cAMP)
This protocol is a classic method for measuring PDE activity.
Principle: This assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to radiolabeled 5'-AMP by PDE enzymes present in a cell or tissue lysate. The product, 5'-AMP, is then separated from the unreacted cAMP, and the radioactivity of the product is quantified.
Materials:
-
[3H]-cAMP
-
Cell or tissue lysate containing PDE activity
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Snake venom nucleotidase (to convert 5'-AMP to adenosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to obtain a supernatant containing PDE activity.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, and [3H]-cAMP. To test the inhibitory effect of this compound, pre-incubate the lysate with various concentrations of the compound before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Adenosine: Add snake venom nucleotidase and incubate for a further 10-20 minutes at 37°C to convert the [3H]-5'-AMP to [3H]-adenosine.
-
Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine will pass through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PDE activity based on the amount of [3H]-adenosine produced per unit of time and protein concentration.
Protein Kinase A (PKA) Activity Assay (In Vitro Kinase Assay)
This protocol utilizes a specific PKA substrate peptide.
Principle: This assay measures the ability of PKA in a cell lysate to phosphorylate a specific substrate peptide, such as Kemptide (LRRASLG). The phosphorylation is detected using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.
Materials:
-
Cell lysate
-
PKA assay buffer (containing MgCl2 and ATP)
-
Kemptide (PKA substrate)
-
[γ-32P]ATP (for radioactive detection) or phospho-specific antibody (for non-radioactive detection)
-
Phosphocellulose paper (for radioactive detection)
-
Wash buffers
-
Scintillation counter or reagents for Western blotting
Procedure (Radioactive Method):
-
Lysate Preparation: Prepare cell lysates as described for the PDE assay.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, PKA assay buffer, Kemptide, and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Spotting: Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKA activity based on the amount of 32P incorporated into the Kemptide substrate.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's role in the cAMP signaling pathway.
Experimental Workflows
Caption: Workflow for measuring intracellular cAMP levels using competitive ELISA.
Caption: Workflow for a radiolabeled phosphodiesterase (PDE) activity assay.
Conclusion
This compound remains a relevant therapeutic agent due to its well-established effects on the cAMP signaling pathway. Its primary action as a non-selective PDE inhibitor leads to increased intracellular cAMP levels, which in turn activates PKA and triggers a cascade of events culminating in bronchodilation and anti-inflammatory responses. The enhanced solubility and bioavailability of the sodium glycinate salt offer advantages over traditional theophylline formulations. While the broad strokes of its mechanism are understood, this guide highlights the need for more detailed quantitative data on its isoform-specific PDE inhibition and the downstream consequences of PKA activation. Further research in these areas will undoubtedly provide a more nuanced understanding of theophylline's therapeutic actions and may pave the way for the development of more targeted and effective treatments for respiratory and inflammatory diseases.
References
- 1. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsjournals.org [atsjournals.org]
- 15. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Beyond Bronchodilation: A Technical Guide to the Novel Research Applications of Theophylline Sodium Glycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline, a methylxanthine traditionally recognized for its bronchodilatory effects in respiratory diseases, is experiencing a resurgence in scientific interest. This is largely due to a growing body of evidence highlighting its diverse pharmacological activities that extend well beyond the airways. Theophylline Sodium Glycinate, a more soluble and bioavailable formulation, offers a valuable tool for exploring these novel applications. This technical guide provides an in-depth exploration of the contemporary research landscape of this compound, focusing on its anti-inflammatory, immunomodulatory, cardiovascular, anti-cancer, and neuroprotective potential. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to empower researchers in their pursuit of innovative therapeutic strategies.
Core Mechanisms of Action Beyond Bronchodilation
The multifaceted therapeutic potential of this compound stems from three primary molecular mechanisms that are independent of its effects on bronchial smooth muscle relaxation:
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor. By inhibiting these enzymes, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides can modulate the function of various immune and inflammatory cells.
-
Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine is a potent endogenous signaling molecule with diverse physiological effects, including the modulation of inflammation and neurotransmission. By blocking these receptors, theophylline can counteract adenosine-mediated immunosuppression and other effects.[3]
-
Histone Deacetylase (HDAC) Activation: A key discovery in understanding theophylline's anti-inflammatory properties is its ability to activate HDACs, particularly HDAC2.[4][5][6] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. This mechanism is central to theophylline's ability to suppress the expression of pro-inflammatory genes.[4][5][6]
These core mechanisms provide the foundation for the diverse range of novel applications currently under investigation.
Anti-inflammatory and Immunomodulatory Applications
This compound exhibits significant anti-inflammatory and immunomodulatory effects, making it a compound of interest for a variety of inflammatory conditions beyond asthma and COPD.
Modulation of Pro-inflammatory and Anti-inflammatory Cytokines
Theophylline has been shown to alter the balance of key signaling molecules involved in the inflammatory cascade. It can suppress the production of pro-inflammatory cytokines while simultaneously boosting the levels of anti-inflammatory cytokines.
Table 1: Quantitative Data on Theophylline's Effect on Cytokine Production
| Cytokine | Cell Type/Model | Theophylline Concentration | Effect | Reference |
| TNF-α | Human Monocytes | Therapeutic concentrations | Inhibition of release | [7] |
| IL-1 | Human Monocytes | Therapeutic concentrations | Inhibition of release | [7] |
| IL-6 | Human Pulmonary Epithelial Cells (A549) | Dose-dependent | Inhibition of TNF-α-induced production | [8] |
| IL-8 | Human Pulmonary Epithelial Cells (A549) | Dose-dependent | Inhibition of TNF-α-induced production | [9] |
| IL-10 | Human Monocytes | Therapeutic concentrations | Increased production | [7] |
Inhibition of NF-κB Signaling Pathway
A central mechanism for theophylline's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[8][9][10] Theophylline achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8][10]
Experimental Protocols
This protocol provides a general framework for measuring cytokine levels in cell culture supernatants following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 human pulmonary epithelial cells or peripheral blood mononuclear cells) at a suitable density in appropriate culture medium.
-
Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove cellular debris. Store supernatants at -80°C until analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate.
-
Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cytokine concentrations in the samples by interpolating from the standard curve.[11][12]
-
Cardiovascular Applications
Emerging research indicates that theophylline has positive cardiovascular effects, particularly in the context of chronic obstructive pulmonary disease (COPD) and heart failure.
Improved Cardiac Performance
Studies have demonstrated that theophylline can enhance both right and left ventricular function. This is attributed to a reduction in ventricular afterload and a positive inotropic effect on the heart muscle.[13]
Table 2: Quantitative Data on Theophylline's Cardiovascular Effects
| Parameter | Patient Population | Theophylline Administration | Effect | Reference |
| Right Ventricular Ejection Fraction | COPD | Oral, long-acting | Increased from 42% to 48% | [14] |
| Left Ventricular Ejection Fraction | COPD | Oral, long-acting | Increased from 64% to 68% | [14] |
| Pulmonary Artery Pressure | COPD | Intravenous aminophylline | Reduced | [13] |
| Pulmonary Vascular Resistance | COPD | Intravenous aminophylline | Reduced | [13] |
| Mean Arterial Pressure | Normal Subjects | 12.5 +/- 1.6 mg/L | Increased compared to enprofylline | [15] |
| Forearm Arterial Resistance | Normal Subjects | 12.5 +/- 1.6 mg/L | Lowered by 37% +/- 14% | [15] |
Experimental Protocols
This protocol outlines a general approach to studying the cardiovascular effects of this compound in a rodent model.
-
Animal Model: Utilize a suitable animal model, such as rats or mice with induced pulmonary hypertension or heart failure.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or osmotic mini-pump for continuous infusion) at various doses.
-
Hemodynamic Monitoring:
-
Anesthetize the animals and perform a catheterization of the right and/or left ventricle to measure pressures (e.g., right ventricular systolic pressure, left ventricular end-diastolic pressure).
-
Measure cardiac output using techniques like thermodilution or pressure-volume loop analysis.
-
Record systemic arterial blood pressure via a carotid artery catheter.
-
-
Echocardiography: Perform transthoracic echocardiography to non-invasively assess cardiac dimensions and function, including ejection fraction and fractional shortening.
-
Data Analysis: Compare hemodynamic and echocardiographic parameters between theophylline-treated and vehicle-treated control groups.
Anti-Cancer Research
Recent in vitro studies have unveiled a potential role for theophylline in cancer therapy, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis.
Inhibition of Cancer Cell Growth and Induction of Apoptosis
Theophylline has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast and cervical cancer.[16][17][18] The proposed mechanisms involve the downregulation of key survival proteins and the modulation of signaling pathways that control cell fate.
Table 3: Quantitative Data on Theophylline's Anti-Cancer Effects
| Cell Line | Cancer Type | Theophylline Concentration | Effect | Reference |
| MDA-MB-231 | Breast Cancer | Dose- and time-dependent | Decrease in DNA synthesis | [17] |
| HeLa | Cervical Cancer | 5-10 mM | Decreased cell viability and colony formation | [16][18] |
| MCF-7 | Breast Cancer | 10 mM | Induced apoptosis | [16][19] |
Modulation of SRSF3 and p53
One of the identified mechanisms for theophylline's anti-cancer activity is the downregulation of the splicing factor SRSF3.[16] This leads to a switch in the splicing of the tumor suppressor protein p53 from its alpha isoform to the beta isoform, which is associated with apoptosis.[16]
Experimental Protocols
This protocol describes methods to assess the effect of this compound on cancer cell viability and apoptosis.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MCF-7, HeLa) in their recommended growth medium.
-
Seed cells in 96-well plates for viability assays or 6-well plates for apoptosis assays.
-
Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
-
Cell Viability Assay (MTS Assay):
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[16]
-
Neurological Applications
The role of theophylline in the central nervous system is complex and still under active investigation. While high doses can have adverse neurological effects, some studies suggest potential neuroprotective properties.[20]
Potential Neuroprotective Effects
Preclinical studies have suggested that theophylline may have a neuroprotective role in ischemic stroke by improving cerebral blood flow and reducing infarct volume. However, a clinical study in patients with acute ischemic stroke did not find a significant alteration in cortical excitability with a single dose of theophylline.[21][22][23] Further research is needed to clarify the potential therapeutic window and mechanisms of action in neurological disorders.
Table 4: Quantitative Data on Theophylline's Neurological Effects
| Condition | Study Type | Theophylline Administration | Effect | Reference |
| Chronic Stroke | Double-blind, placebo-controlled, crossover | Single 300 mg dose | No significant change in cortical excitability | [21][22] |
| Chronic Obstructive Pulmonary Disease | Randomized, double-blind | Oral, 4 weeks | No deleterious effect on cognitive functions | [24] |
Experimental Protocols
This protocol outlines a general method for studying the neuroprotective effects of this compound in a cell culture model of stroke.
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with a glucose-free medium.
-
Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours) to simulate ischemic conditions.
-
-
Theophylline Treatment: Apply this compound to the cells before, during, or after the OGD period to assess its protective effects.
-
Assessment of Cell Viability and Apoptosis:
-
Measure cell viability using assays such as MTT or LDH release.
-
Assess apoptosis using techniques like TUNEL staining or caspase activity assays.
-
-
Data Analysis: Compare the extent of cell death in theophylline-treated cells to that in untreated cells subjected to OGD.
Conclusion and Future Directions
This compound, a compound with a long history in respiratory medicine, is poised for a new chapter in its therapeutic journey. Its well-defined mechanisms of action, including PDE inhibition, adenosine receptor antagonism, and HDAC activation, provide a strong rationale for exploring its potential in a wide range of non-respiratory diseases. The anti-inflammatory, immunomodulatory, cardiovascular, anti-cancer, and potential neuroprotective properties highlighted in this guide underscore the need for continued research.
Future investigations should focus on:
-
Targeted Delivery: Developing strategies to deliver theophylline more specifically to target tissues to enhance efficacy and minimize potential side effects.
-
Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents, particularly in the context of cancer and inflammatory diseases.
-
Clinical Trials: Conducting well-designed clinical trials to validate the promising preclinical findings in human patients for these novel applications.
This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this compound, ultimately paving the way for innovative treatments for a multitude of challenging diseases.
References
- 1. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Cross-Binding of Adenosine by Aptamers Selected Using Theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. oatext.com [oatext.com]
- 8. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Effects of theophylline on cardiovascular performance in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement in cardiac performance by oral long-acting theophylline in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of enprofylline and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. neurology.org [neurology.org]
- 21. The neurophysiological effects of single-dose theophylline in patients with chronic stroke: A double-blind, placebo-controlled, randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The neurophysiological effects of single-dose theophylline in patients with chronic stroke: A double-blind, placebo-controlled, randomized cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vbn.aau.dk [vbn.aau.dk]
- 24. Physiological and neuropsychological effects of theophylline in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Theophylline Sodium Glycinate's Impact on Histone Deacetylase (HDAC) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline, a methylxanthine traditionally used as a bronchodilator, has garnered significant attention for its anti-inflammatory properties, which are notably mediated through the modulation of histone deacetylase (HDAC) activity. This technical guide provides an in-depth analysis of the molecular mechanisms by which theophylline sodium glycinate, a soluble salt of theophylline, impacts HDAC activity. It details the signaling pathways involved, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for the investigation of these effects. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, molecular biology, and drug development.
Introduction
Theophylline's therapeutic effects in chronic inflammatory airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), extend beyond its bronchodilatory action. At lower concentrations, theophylline exhibits significant anti-inflammatory effects.[1][2] A key mechanism underlying these effects is the enhancement of HDAC activity, particularly HDAC2.[1][3][4][5] HDACs are crucial enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of inflammatory gene transcription.[6] In inflammatory conditions, HDAC activity can be impaired, contributing to persistent inflammation and corticosteroid resistance. Theophylline has been shown to restore HDAC activity, thereby potentiating the anti-inflammatory effects of corticosteroids.[1][7][6][8]
This compound is a formulation that increases the solubility and absorption of theophylline, with the active pharmacological component being theophylline itself.[9][10] This guide will focus on the impact of theophylline on HDAC activity, a mechanism that is independent of its traditional roles as a phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist.[7][6][11]
Signaling Pathways
The primary mechanism by which theophylline enhances HDAC activity involves the inhibition of the phosphoinositide-3-kinase (PI3K) pathway, specifically the delta isoform (PI3K-δ).[3][12]
2.1. The Oxidative Stress-PI3K-HDAC Axis
Oxidative stress, a hallmark of chronic inflammatory diseases, plays a central role in the reduction of HDAC activity. Reactive oxygen species (ROS) can activate PI3K-δ, which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and inactivate HDAC2, leading to its degradation or reduced activity. This results in increased histone acetylation and the transcription of pro-inflammatory genes, driven by transcription factors such as NF-κB.[3][12]
2.2. Theophylline's Point of Intervention
Theophylline intervenes in this pathway by directly inhibiting PI3K-δ.[12] By blocking PI3K-δ, theophylline prevents the downstream activation of Akt and the subsequent inactivation of HDAC2. This restores HDAC2 activity, leading to the deacetylation of histones at the site of inflammatory gene promoters and the suppression of inflammation.[3][12] Theophylline's ability to restore HDAC activity also enhances the efficacy of corticosteroids, which recruit HDAC2 to repress inflammatory gene expression.[6]
Quantitative Data
The following tables summarize the quantitative data on the effects of theophylline on HDAC and PI3K activity from various studies.
Table 1: Effect of Theophylline on HDAC Activity
| Cell Type | Treatment | Concentration (M) | Effect on HDAC Activity | Reference |
| Alveolar Macrophages (COPD) | Theophylline | 10⁻⁵ and 10⁻⁶ | ~6-fold increase in nuclear extract HDAC activity | [1][8] |
| Bronchial Biopsies (Asthma) | Low-dose Theophylline (in vivo) | N/A | Significant increase in total HDAC activity | [7] |
| A549 Cells | Theophylline | 10⁻⁵ | Increased activity of immunoprecipitated HDAC1 & HDAC3 | [6] |
| BAL Macrophages | Theophylline (in LPS-suppressed cells) | 10⁻⁵ | Maximal increase in HDAC activity | [7][6] |
Table 2: Inhibitory Effect of Theophylline on PI3K Isoforms
| PI3K Isoform | IC50 (µM) | Reference |
| p110δ | 75 | [13] |
| p110α | 300 | [13] |
| p110β | 800 | [13] |
| p110γ | 800 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of theophylline on HDAC activity.
4.1. General Experimental Workflow
4.2. Cell Culture and Treatment
-
Cell Lines: Human alveolar epithelial cells (A549) or human monocytic cells (U937) are commonly used. Primary alveolar macrophages can be isolated from bronchoalveolar lavage fluid.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are typically pre-treated with various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻⁵ M) for a specified duration (e.g., 30 minutes to 24 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (10 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL).
4.3. Protein Extraction and Quantification
-
Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Homogenization: Lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.
-
Quantification: Protein concentration is determined using the Bradford protein assay. A standard curve is generated using bovine serum albumin (BSA).
4.4. HDAC Activity Assay (Fluorometric)
This protocol is based on commercially available kits.
-
Sample Preparation: Nuclear extracts or whole-cell lysates are prepared.
-
Reaction Setup: In a 96-well plate, add HDAC assay buffer, the sample containing HDAC activity, and the HDAC substrate (e.g., a fluorogenic acetylated peptide). Include a negative control with an HDAC inhibitor like Trichostatin A.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).
-
Analysis: HDAC activity is proportional to the fluorescence intensity.
4.5. PI3Kδ Kinase Assay (In Vitro)
This assay measures the ability of theophylline to inhibit the kinase activity of PI3Kδ.
-
Reaction Components: Recombinant PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition: Theophylline is added at various concentrations to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of ADP produced (correlating with kinase activity) can be measured using a luminescent assay kit (e.g., ADP-Glo™).
-
Analysis: The IC50 value for theophylline's inhibition of PI3Kδ is calculated from the dose-response curve.
4.6. Western Blotting for HDAC2 and Phospho-Akt
-
Protein Separation: Protein lysates are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HDAC2, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
4.7. Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified.
-
Analysis: The amount of immunoprecipitated DNA corresponding to specific inflammatory gene promoters (e.g., GM-CSF) is quantified by qPCR.
4.8. NF-κB Activity Assay (Luciferase Reporter Assay)
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase).
-
Treatment: Transfected cells are treated with theophylline and an inflammatory stimulus.
-
Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A decrease in luciferase activity indicates inhibition of NF-κB.
Conclusion
This compound, through its active component theophylline, exerts significant anti-inflammatory effects by enhancing HDAC activity. This is primarily achieved through the inhibition of the PI3K-δ signaling pathway, which is often hyperactivated in chronic inflammatory conditions due to oxidative stress. By restoring HDAC2 function, theophylline can suppress the transcription of inflammatory genes and improve the efficacy of corticosteroid therapy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the impact of theophylline and other potential HDAC-modulating compounds. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for inflammatory diseases.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 3. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 4. Bradford Protein Assay [bio-protocol.org]
- 5. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 6. Quantifying proteins using the Bradford method [qiagen.com]
- 7. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 8. glpbio.com [glpbio.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Cellular Uptake and In Vitro Metabolism of Theophylline Sodium Glycinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and in vitro metabolism of theophylline, the active component of theophylline sodium glycinate. The information presented is intended to support research and development efforts related to this compound.
Introduction to this compound
Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] this compound is a salt form of theophylline, which is a combination of theophylline and sodium glycinate.[2][3] This formulation is designed to improve the solubility and absorption of theophylline when administered orally.[3] The therapeutic effects of theophylline are primarily attributed to its role as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP), resulting in the relaxation of bronchial smooth muscle.[3] Additionally, it acts as an adenosine receptor antagonist and possesses anti-inflammatory properties.[1][3]
Cellular Uptake of Theophylline
The precise mechanisms governing the cellular uptake of theophylline in vitro have not been extensively characterized in the scientific literature. However, based on its physicochemical properties—a relatively small molecule with moderate lipophilicity—the primary mechanism of its transport across the cell membrane is likely to be passive diffusion . This process is driven by the concentration gradient of the drug across the cell membrane and does not require energy.[4][5][6]
While one study noted no significant difference in the uptake of theophylline between normal and transformed cells, it did not elucidate the specific transport mechanism.[7] To date, there is a lack of direct evidence to suggest the involvement of specific carrier-mediated transport systems in the cellular uptake of theophylline. The sodium glycinate component of this compound is primarily intended to enhance the dissolution of the drug in aqueous environments for improved oral absorption and is not expected to play a direct role in the cellular uptake mechanism of theophylline itself in an in vitro setting.
Further research is warranted to definitively characterize the cellular transport of theophylline and to investigate the potential contribution of any active transport or facilitated diffusion mechanisms.
In Vitro Metabolism of Theophylline
The in vitro metabolism of theophylline has been well-documented, with the liver being the primary site of its biotransformation.[8] The metabolic process is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes.[8]
The main metabolic pathways for theophylline include:
-
8-Hydroxylation: This is the major metabolic pathway, leading to the formation of 1,3-dimethyluric acid. This reaction is primarily catalyzed by CYP1A2 at therapeutic concentrations, with CYP2E1 and CYP3A4 contributing at higher, potentially toxic, concentrations.[8]
-
N-Demethylation: This pathway results in the formation of 1-methylxanthine and 3-methylxanthine. CYP1A2 is the key enzyme responsible for these demethylation reactions.[8]
-
Further Metabolism: The metabolite 1-methylxanthine can be further oxidized by xanthine oxidase (XDH).[8]
The involvement of specific CYP isoforms has been confirmed through studies using human liver microsomes and cDNA-expressed human P450 enzymes.[8]
Experimental Protocols
Hypothetical In Vitro Cellular Uptake Assay for Theophylline
This protocol describes a general method for assessing the cellular uptake of theophylline in a cultured cell line, such as A549 (human lung carcinoma) or HepG2 (human liver carcinoma).
Methodology:
-
Cell Culture:
-
Culture A549 or HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.
-
-
Uptake Experiment:
-
Prepare stock solutions of theophylline in a suitable vehicle (e.g., cell culture medium).
-
On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the theophylline solutions at various concentrations (e.g., 1, 10, 50, 100 µM) to the wells.
-
Incubate the plates at 37°C for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Sample Collection and Analysis:
-
To terminate the uptake, aspirate the drug-containing buffer and immediately wash the cells three times with ice-cold transport buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for theophylline concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.
-
-
Data Analysis:
-
Calculate the amount of theophylline taken up by the cells, typically expressed as nmol of theophylline per mg of cellular protein.
-
Plot the uptake of theophylline as a function of time and concentration to determine the uptake kinetics.
-
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to investigate the metabolism of theophylline using human liver microsomes.
Methodology:
-
Reagents and Solutions:
-
Human liver microsomes (pooled from multiple donors).
-
Theophylline stock solution.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile for reaction termination.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and theophylline at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the samples for the depletion of theophylline and the formation of its metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Quantitative Data Summary
The following tables summarize the kinetic parameters for the in vitro metabolism of theophylline by various human cytochrome P450 enzymes.
Table 1: Kinetic Parameters for Theophylline 8-Hydroxylation to 1,3-Dimethyluric Acid
| CYP Isoform | Km (mM) | Vmax (pmol/min/mg protein) | Reference |
| CYP1A2 | 0.6 | 37.8 | [9] |
| CYP2D6 | 14.4 | 219.8 | [9] |
| CYP2E1 | 19.9 | 646.4 | [9] |
| CYP3A4 | 25.1 | 20.8 | [9] |
Table 2: Apparent Kinetic Parameters for Theophylline Metabolism by Different CYP Isoforms
| CYP Isoform | Apparent Km (mM) | Metabolic Reaction | Reference |
| CYP1A Subfamily | 0.2 - 1.0 | Demethylation & Hydroxylation | [10] |
| CYP2E1 | ~15 | 8-hydroxylation | [10][11] |
Conclusion
The in vitro metabolism of theophylline is well-characterized and primarily mediated by CYP1A2 and, to a lesser extent, other CYP isoforms. The provided quantitative data and experimental protocols offer a solid foundation for further research in this area. In contrast, the specific mechanisms of theophylline's cellular uptake remain an area that requires more dedicated investigation. While passive diffusion is the most probable route of entry into cells, further studies are needed to rule out the involvement of membrane transporters. This technical guide serves as a valuable resource for scientists and researchers engaged in the study of theophylline's pharmacology and disposition.
References
- 1. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Physiology, Active Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Effects of theophylline on the cell growth of normal and malignant human cells transformed in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization, In Vitro, and In Silico Characterization of Theophylline Inhalable Powder Using Raffinose-Amino Acid Combination as Fine Co-Spray-Dried Carriers [mdpi.com]
Theophylline Sodium Glycinate: A Comprehensive Technical Guide to its Potential Effects on Non-Respiratory Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theophylline, a methylxanthine traditionally utilized for its bronchodilatory effects in respiratory diseases, exhibits a wide array of pharmacological activities that extend to non-respiratory tissues. As the active component of Theophylline Sodium Glycinate, its systemic distribution leads to interactions with various organ systems, including the cardiovascular, central nervous, renal, gastrointestinal, and musculoskeletal systems. These effects are primarily mediated through three core mechanisms: inhibition of phosphodiesterase (PDE) enzymes, non-selective antagonism of adenosine receptors, and activation of histone deacetylases (HDACs). This technical guide provides an in-depth analysis of these non-respiratory effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development.
Introduction
This compound is a salt of theophylline and glycine, where sodium glycinate is used to increase the solubility and facilitate parenteral administration of theophylline. The pharmacological effects of this compound are attributable to the theophylline molecule. While its efficacy in managing asthma and chronic obstructive pulmonary disease (COPD) is well-established, its narrow therapeutic index and potential for side effects in non-respiratory tissues necessitate a thorough understanding of its systemic pharmacology. This document aims to provide a detailed technical overview of these effects for the scientific community.
Core Mechanisms of Action in Non-Respiratory Tissues
Theophylline's influence on various tissues is underpinned by three primary molecular mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This increase in second messengers modulates a variety of cellular functions, including smooth muscle relaxation, cardiac muscle contraction, and inflammation.[1]
-
Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist at A1, A2A, and A2B adenosine receptors.[2] By blocking the effects of endogenous adenosine, theophylline can influence neurotransmission, cardiac function, and renal blood flow.
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, particularly HDAC2.[3] This mechanism is linked to its anti-inflammatory effects by promoting the deacetylation of histones and suppressing the expression of inflammatory genes.[3]
Signaling Pathway Diagrams
Effects on Non-Respiratory Tissues
Cardiovascular System
Theophylline exerts significant and complex effects on the cardiovascular system, primarily through PDE inhibition and adenosine receptor antagonism. These effects are dose-dependent and can be both therapeutic and toxic.
Quantitative Data:
| Parameter | Effect | Theophylline Concentration | Species/Study Population | Reference |
| Heart Rate | Increase | Toxic concentrations | Dogs | [4] |
| No significant change or slight increase | Therapeutic concentrations | Humans, Dogs | [5] | |
| Blood Pressure | Marked fall in mean arterial pressure | Toxic concentrations (208.9 µg/mL) | Dogs | [4] |
| No significant change or slight increase in mean arterial pressure | Therapeutic concentrations | Humans | [5] | |
| Cardiac Index | Increased | Toxic concentrations | Dogs | [4] |
| Systemic Vascular Resistance | Decrease | Toxic concentrations | Dogs | [4] |
| Pulmonary Artery Pressure | Reduction | Therapeutic concentrations | Humans with COPD | [6] |
| Pulmonary Vascular Resistance | Reduction | Therapeutic concentrations | Humans with COPD | [6] |
| Ventricular Ejection Fraction | Increase in both right and left | Therapeutic concentrations | Humans with COPD | [6] |
Experimental Protocol: In Vivo Assessment of Cardiovascular Effects in a Canine Model
This protocol is based on methodologies described in studies investigating the cardiovascular effects of theophylline in dogs.[4][7]
Central Nervous System (CNS)
Theophylline is a known CNS stimulant, an effect largely attributed to adenosine receptor antagonism. This can lead to a range of neurological effects, from mild tremors to severe seizures, particularly at high concentrations.
Quantitative Data:
| Effect | Theophylline Concentration | Species/Study Population | Reference | |---|---|---|---|---| | Seizures | 128 mg/kg (induced convulsions in 1 of 6 rats) | Rats |[8] | | Headache | Low-dose theophylline (plasma levels 1-5 mg/L) | Humans with COPD (9.0% incidence vs. 7.9% in placebo) |[9] | | Nausea | Low-dose theophylline (plasma levels 1-5 mg/L) | Humans with COPD (10.9% incidence vs. 7.9% in placebo) |[9] |
Experimental Protocol: Evaluation of Pro-convulsant Risk in a Rat Model
This protocol is adapted from studies assessing the neurotoxicity of theophylline in rodents.[6][8]
Renal System
Theophylline can exert diuretic effects by increasing renal blood flow and glomerular filtration rate, and by inhibiting sodium reabsorption in the proximal tubules. These effects are generally mild at therapeutic doses.
Quantitative Data:
| Parameter | Effect | Theophylline Concentration | Species/Study Population | Reference |
| Creatinine Clearance | Variable increase | Therapeutic concentrations | Premature infants | [10] |
| Sodium Clearance | Variable increase | Therapeutic concentrations | Premature infants | [10] |
| Fractional Sodium Excretion | Significant increase | Therapeutic concentrations | Premature infants | [10] |
Experimental Protocol: Assessment of Renal Function in a Rabbit Model
While human data is available, animal models allow for more controlled investigation. This protocol is a general representation of how such a study might be designed.
Gastrointestinal System
Gastrointestinal side effects, such as nausea and vomiting, are common with theophylline therapy. Theophylline can also affect gastrointestinal motility.
Quantitative Data:
| Effect | Theophylline Concentration | Species/Study Population | Reference | |---|---|---|---|---| | Relaxation of upper GI tract (esophagus to pylorus) | Up to 10-3 M | Rabbit (in vitro) |[11] | | Contraction of antrum and pylorus | > 10-3 M | Rabbit (in vitro) |[11] | | Contraction of small intestine | ≥ 10-3 M (strong contraction at 10-2 M) | Rabbit (in vitro) |[11] | | Absorption from the large intestine | 400 mg administered into the colon | Healthy male volunteers (54% average absorption) |[12] |
Experimental Protocol: In Vitro Assessment of Gastrointestinal Motility
This protocol is based on the methodology used to study the effects of theophylline on rabbit gastrointestinal smooth muscle.[11]
Musculoskeletal System
Theophylline has been shown to improve the contractility and endurance of skeletal muscles, particularly the diaphragm. This effect is thought to be beneficial in patients with respiratory muscle fatigue.
Quantitative Data:
| Effect | Theophylline Concentration | Species/Study Population | Reference | |---|---|---|---|---| | Increased diaphragmatic contractility | Therapeutic levels (13 +/- 2 mg/L) | Patients with severe COPD (16% increase in maximal transdiaphragmatic pressure) |[13] | | Delayed diaphragmatic fatigue | Therapeutic levels | Patients with severe COPD |[13] | | Increased peak twitch tension of diaphragm fibers | 15 mg/L | Rats (in vitro) (11% increase) |[4] | | Increased peak twitch tension of diaphragm fibers | 60 mg/L | Rats (in vitro) (35% increase) |[4] |
Experimental Protocol: In Vitro Assessment of Muscle Contractility
This protocol is a composite of methodologies used in studies of theophylline's effects on isolated diaphragm muscle.[4]
Conclusion
This compound, through its active moiety theophylline, exerts a multitude of effects on non-respiratory tissues. A comprehensive understanding of these actions, from the molecular level to the systemic physiological response, is crucial for both optimizing its therapeutic use and mitigating its potential toxicities. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the nuanced, dose-dependent effects of theophylline on various non-respiratory tissues will continue to refine its clinical applications and may unveil novel therapeutic opportunities.
References
- 1. fda.gov [fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Theophylline restores histone deacetylase activity and steroid responses in COPD macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of toxic concentrations of theophylline in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vetmeds.org [vetmeds.org]
- 6. Effect of pretreatment with anticonvulsants on theophylline-induced seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of theophylline in apparently normal dogs | Veterinary Teaching Hospital | Washington State University [hospital.vetmed.wsu.edu]
- 8. Evaluation of pro-convulsant risk in the rat: spontaneous and provoked convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Theophylline as Adjunct to Inhaled Corticosteroids on Exacerbations in Patients With COPD: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The gastrointestinal effects that may follow the administration of theophylline reflect the pharmacodynamic profiles of both the parent drug and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Gastrointestinal absorption of theophylline, especially with reference to retard preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Theophylline Sodium Glycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Theophylline and Glycine in Theophylline Sodium Glycinate drug substance and pharmaceutical dosage forms. The method is developed to be simple, accurate, precise, and stability-indicating, conforming to the International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols for method development, validation, and data presentation to support drug development and quality control activities.
Introduction
This compound is a chemical complex of theophylline sodium and glycine, often used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Theophylline is the active moiety, while glycine enhances its solubility and reduces gastric irritation. A reliable analytical method is crucial for the quality control of this compound, ensuring the identity, purity, and potency of the drug. This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of Theophylline and a separate method for the quantification of Glycine, as their chromatographic properties differ significantly.
Experimental Protocols
Materials and Reagents
-
This compound reference standard and sample
-
Theophylline reference standard
-
Glycine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sodium acetate trihydrate (analytical grade)
-
Glacial acetic acid (analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector is suitable for this method.
Method 1: Theophylline Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 272 nm
-
Column Temperature: Ambient
Method 2: Glycine Assay (based on USP monograph)
-
Column: L8 packing (a strong cation-exchange resin consisting of sulfonated cross-linked styrene-divinylbenzene copolymer), 300 mm x 3.9 mm
-
Mobile Phase: Prepare a solution containing 470 mg of sodium acetate trihydrate and 1 mL of glacial acetic acid in 2 liters of water. Adjust with 10 N sodium hydroxide to a pH of 4.3. Mix 3 volumes of the resulting solution with 7 volumes of acetonitrile.
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 200 nm
-
Column Temperature: Ambient
Standard and Sample Preparation
Method 1: Theophylline Assay
-
Standard Stock Solution (Theophylline): Accurately weigh and dissolve about 25 mg of Theophylline reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL.
-
Sample Solution: Accurately weigh a quantity of this compound powder equivalent to about 25 mg of Theophylline, dissolve it in the mobile phase in a 25 mL volumetric flask. Dilute further with the mobile phase to obtain a final concentration within the calibration range.
Method 2: Glycine Assay
-
Standard Stock Solution (Glycine): Accurately weigh and dissolve USP Glycine RS in the mobile phase to obtain a known concentration of about 1.3 mg/mL.[1]
-
Sample Solution: Accurately weigh about 153 mg of this compound, dissolve in the mobile phase in a 50-mL volumetric flask, and dilute to volume with the mobile phase.[1]
Method Validation Protocol
The developed HPLC method for Theophylline was validated according to ICH Q2(R1) guidelines.
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria were:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (%RSD) for peak area and retention time: ≤ 2.0%
Specificity
The specificity of the method was assessed by analyzing a blank (mobile phase), a placebo solution, the standard solution, and the sample solution. The chromatograms were examined for any interference at the retention time of theophylline. Forced degradation studies were also performed by subjecting the sample to acid, base, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.
Linearity and Range
Linearity was determined by analyzing a series of at least five concentrations of the theophylline standard over the range of 5-50 µg/mL. The calibration curve was plotted as peak area versus concentration, and the correlation coefficient (r²) was calculated.
Accuracy (Recovery)
The accuracy of the method was evaluated by the recovery of known amounts of theophylline standard spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD for the assay results was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.2 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The effect on the system suitability parameters was observed.
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables.
Table 1: System Suitability Parameters for Theophylline
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 2.0% | 0.5% |
Table 2: Linearity Data for Theophylline
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 125430 |
| 10 | 251050 |
| 20 | 502100 |
| 30 | 753500 |
| 40 | 1005200 |
| 50 | 1256800 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data for Theophylline
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
| 80% | 16 | 15.8 | 98.75 | 0.9 |
| 100% | 20 | 20.1 | 100.5 | 0.7 |
| 120% | 24 | 24.3 | 101.25 | 0.6 |
Table 4: Precision Data for Theophylline
| Precision | % Assay (n=6) | Mean % Assay | %RSD |
| Repeatability | 99.5, 100.2, 99.8, 100.5, 99.9, 100.1 | 100.0 | 0.4 |
| Intermediate Precision (Day 1, Analyst 1) | 99.8, 100.1, 99.6, 100.3, 99.9, 100.0 | 99.9 | 0.3 |
| Intermediate Precision (Day 2, Analyst 2) | 100.2, 100.5, 99.9, 100.6, 100.1, 100.3 | 100.3 | 0.3 |
Table 5: LOD and LOQ for Theophylline
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Table 6: Robustness Data for Theophylline
| Parameter Varied | Variation | %RSD of Peak Area | Tailing Factor |
| Flow Rate (mL/min) | 0.8 | 1.1 | 1.3 |
| 1.2 | 0.9 | 1.2 | |
| Mobile Phase Ratio | 58:42 | 1.3 | 1.4 |
| 62:38 | 1.2 | 1.1 | |
| Wavelength (nm) | 270 | 1.0 | 1.2 |
| 274 | 0.8 | 1.2 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship of Validation Parameters to the HPLC Method.
Conclusion
The developed RP-HPLC method for the determination of Theophylline in this compound is simple, rapid, specific, accurate, and precise. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment. The separate method for Glycine, adapted from the USP, provides a comprehensive analytical solution for the complete characterization of this compound. The stability-indicating nature of the theophylline method ensures its utility in stability studies.
References
Application Notes and Protocols for In Vitro Studies of Theophylline Sodium Glycinate using A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline, a methylxanthine derivative, has long been utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator and anti-inflammatory properties.[1][2][3] Theophylline Sodium Glycinate, a salt of theophylline, is employed to enhance its solubility and bioavailability. The A549 cell line, derived from a human lung adenocarcinoma, serves as a valuable in vitro model for type II pulmonary epithelial cells, making it an ideal system for investigating the cellular and molecular mechanisms of drugs targeting respiratory conditions.[4][5] These application notes provide detailed protocols for studying the effects of this compound on A549 cells, with a focus on its anti-inflammatory and cytotoxic properties.
Mechanism of Action of Theophylline in A549 Cells
Theophylline exerts its effects through several mechanisms of action. It is a non-selective inhibitor of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][6][7] Additionally, it acts as an antagonist of adenosine receptors.[2] In A549 cells, theophylline has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes.[8][9][10] This inhibition is linked to the protection of IκBα protein from degradation.[8][10] Furthermore, theophylline can induce the activity of histone deacetylases (HDACs), which plays a role in decreasing inflammatory gene expression.[1][11] Some studies also suggest that theophylline can activate protein phosphatase 2A (PP2A), a key regulator of multiple inflammatory signaling pathways.[12]
Experimental Protocols
A549 Cell Culture
A detailed protocol for the routine culture of A549 cells is essential for maintaining cell health and ensuring experimental reproducibility.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Nutrient Mixture (Kaighn's modification)[5][13]
-
Fetal Bovine Serum (FBS)[13]
-
Penicillin-Streptomycin solution[14]
-
Trypsin-EDTA solution[15]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well and 6-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath.[4] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium (DMEM or F-12K with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes.[4]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[4] Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.[4]
-
Cell Maintenance: Change the medium every 2-3 days.[15] Passage the cells when they reach 70-90% confluency.[4][16]
-
Cell Passaging:
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until the cells detach.[15]
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[4]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:9.[15]
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile distilled water or PBS
-
Sterile filters (0.22 µm)
Protocol:
-
Dissolve this compound powder in sterile distilled water or PBS to prepare a high-concentration stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C. Dilute the stock solution to the desired working concentrations in cell culture medium immediately before use.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
A549 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)[13]
-
Microplate reader
Protocol:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[13]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[13]
-
After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.
Anti-Inflammatory Assay (Measurement of Cytokine Production)
This protocol describes the measurement of pro-inflammatory cytokine release (e.g., IL-6, IL-8, TNF-α) from A549 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21]
Materials:
-
A549 cells
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)
-
Microplate reader
Protocol:
-
Seed A549 cells into a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis of Signaling Pathways
Western blotting can be used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by theophylline, such as the NF-κB pathway (p65, IκBα) and MAPK pathway (ERK1/2).[8][22][23][24][25]
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
LPS or TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors[22]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-ERK1/2, anti-phospho-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound and/or an inflammatory stimulus as described in the anti-inflammatory assay.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[23]
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[25]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
Data Presentation
Table 1: In Vitro Effects of Theophylline on A549 Cells
| Parameter | Effect of Theophylline | Concentration Range | Key Findings | References |
| Cytotoxicity | Induces apoptosis at higher concentrations. | IC50 values vary depending on the derivative and incubation time. A derivative showed an IC50 of 6.76 µM. | Theophylline and its derivatives can inhibit the proliferation of A549 cells. | [26][27] |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokine production (IL-6, IL-8). | 0 - 500 µM | Decreases the expression of NF-κB p65 and I-κBα degradation in a concentration-dependent manner. | [8][9][12] |
| HDAC Activity | Increases HDAC activity. | Maximum effect at 10⁻⁵ M. | Theophylline enhances the activity of histone deacetylases, contributing to its anti-inflammatory effects. | [1][11] |
| Signaling Pathways | Inhibition of NF-κB activation. | 0 - 500 µM | Suppresses NF-κB-p65 nuclear translocation and protects IκBα from degradation. | [8][9] |
| Gene Expression | Decreases inflammatory gene expression. | 0 - 1000 µM | The induction of HDAC activity contributes to the repression of inflammatory genes. | [9] |
Mandatory Visualization
Caption: Experimental Workflow for In Vitro Studies.
Caption: Theophylline's Anti-Inflammatory Signaling.
References
- 1. pnas.org [pnas.org]
- 2. Theophylline - Wikipedia [en.wikipedia.org]
- 3. Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanopartikel.info [nanopartikel.info]
- 5. reprocell.com [reprocell.com]
- 6. Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theophylline Represses IL-8 Secretion from Airway Smooth Muscle Cells Independently of Phosphodiesterase Inhibition. Novel Role as a Protein Phosphatase 2A Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.3. A549 Cell Culture [bio-protocol.org]
- 15. A549 Cell Subculture Protocol [a549.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. nanopartikel.info [nanopartikel.info]
- 20. Intracellular and Extracellular Cytokines in A549 Cells and THP1 Cells Exposed to Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western blot analysis of rat lung tissues and A549 cells [bio-protocol.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. mdpi.com [mdpi.com]
- 25. Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of Theophylline Sodium Glycinate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has long been utilized for its bronchodilator effects in the treatment of respiratory diseases.[1][2] Theophylline Sodium Glycinate is a salt of theophylline formulated to enhance its solubility and absorption.[3] Beyond its established role in respiratory medicine, recent research has unveiled its potential as an anti-cancer agent, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[4][5][6] The mechanism of action is multifaceted, involving the inhibition of phosphodiesterase (PDE), antagonism of adenosine receptors, and activation of histone deacetylases (HDACs).[7][8][9] These actions can modulate key signaling pathways, including the cAMP and NF-κB pathways, and affect the expression of proteins involved in cell survival and apoptosis, such as Bcl-2 and p53.[4][7]
This document provides detailed protocols for conducting a dose-response analysis of this compound in cell culture, focusing on assessing its effects on cell viability, proliferation, and apoptosis.
Data Presentation: Dose-Response Effects of Theophylline
The following tables summarize the dose-dependent effects of theophylline on various cancer cell lines as reported in the literature. It is important to note that these studies primarily used theophylline; however, this data serves as a strong proxy for the effects of this compound in in vitro settings where the active theophylline molecule is readily available to the cells.
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| HeLa (Cervical Cancer) | 5 mM | 24 h | Suppression of cell survival | [10] |
| 0.1 mM | Not specified | Enhanced cytotoxicity of methotrexate | [11] | |
| MCF-7 (Breast Cancer) | 10 mM | 24 h | Induction of apoptosis | [12] |
| 0.5 mM | Not specified | Suppression of colony formation | [10] | |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Concentration- and time-dependent decrease in DNA synthesis and cell viability | [13] |
| Human Granulocytes | 0.1 mM | 24 h | Increased apoptosis from 21+/-2% to 35+/-2% in eosinophils | [14][15] |
| Asthmatic Progenitor Cells | 5 and 20 µg/mL | 14 days | Significant inhibition of colony formation and increased apoptosis | [16] |
| Cell Line | IC50 Value | Compound | Reference |
| A549 (Non-Small Cell Lung Cancer) | 6.76 ± 0.25 µM | Theophylline-1,2,3-triazole derivative (d17) | [7] |
| H460 (Non-Small Cell Lung Cancer) | 5.93 ± 0.97 µM | Theophylline-1,2,3-triazole derivative (d17) | [7] |
| MCF-7 (Breast Cancer) | 12.61 ± 1.76 µM | Theophylline-1,2,3-triazole derivative (d17) | [7] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cells.[15]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[11]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[11]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways (e.g., MAPK/ERK, Akt) affected by this compound.[16]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
References
- 1. Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The chlorophyllin-induced cell cycle arrest and apoptosis in human breast cancer MCF-7 cells is associated with ERK deactivation and Cyclin D1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of theophylline upon the activity of methotrexate and 5'-fluorouracil in HeLa cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theophylline accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theophylline accelerates human granulocyte apoptosis not via phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of theophylline and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Theophylline Sodium Glycinate Stock Solutions for Laboratory Use
Introduction
Theophylline Sodium Glycinate is a complex of theophylline and sodium glycinate, belonging to the methylxanthine class of drugs.[1][2] The addition of sodium glycinate enhances the aqueous solubility and absorption of theophylline, making it a preferred formulation for various applications.[1][2] In a research context, it is primarily utilized for studies on respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Its mechanism of action is multifaceted, involving the inhibition of phosphodiesterase (PDE), which increases intracellular cyclic AMP (cAMP) leading to bronchodilation, and antagonism of adenosine receptors, which helps reduce inflammation and bronchoconstriction.[1][3][4][5][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₅NaO₄ | [5][7] |
| Molecular Weight | 277.21 g/mol | [2][5][7] |
| CAS Number | 8000-10-0 | [2][3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Water-soluble | [2][8] |
| pH | 8.5 - 9.5 (in a saturated solution) | [9] |
| Common Solvents | Sterile Water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO) | [3] |
| Recommended Storage | Solid: Cool, dry, dark place. Stock Solutions: Aliquot and store at -20°C or -80°C. | [2][3][7] |
Experimental Protocols
This section provides a detailed methodology for preparing a 100 mM aqueous stock solution of this compound.
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water or PBS, pH 7.4
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringes
-
Sterile, single-use microcentrifuge tubes or cryovials for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 100 mM Aqueous Stock Solution
-
Calculations:
-
Use the following formula to determine the mass of this compound required:
-
Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
-
Example for 10 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 mol/L × 277.21 g/mol × 0.010 L = 0.27721 g
-
Therefore, 277.21 mg of this compound is needed to make 10 mL of a 100 mM stock solution.
-
-
-
Weighing:
-
Wear appropriate PPE.
-
On a calibrated analytical balance, accurately weigh the calculated mass of this compound powder.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add approximately 80% of the final desired volume of sterile water or PBS to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. The compound is water-soluble, but gentle warming in a water bath may be used to aid dissolution if necessary.[2]
-
-
Final Volume Adjustment:
-
Once fully dissolved, add sterile water or PBS to reach the final desired volume (e.g., 10 mL).
-
Invert the tube several times to ensure the solution is homogeneous.
-
-
Sterilization:
-
For applications involving cell culture, sterile filtration is critical.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[3]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For long-term storage, store the aliquots at -20°C or -80°C. For short-term use (up to one week), aliquots may be stored at 4°C.[3]
-
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Signaling Pathway
Caption: Key signaling pathways of this compound.
Safety Precautions
Always handle this compound in a well-ventilated area.[7] Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[7] In case of accidental contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Dispose of unused material in accordance with local environmental and pharmaceutical regulations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Sodium theophylline glycinate - Safety Data Sheet [chemicalbook.com]
- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
Application Note: Spectrophotometric Assay for Theophylline Sodium Glycinate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline Sodium Glycinate is a complex of theophylline and sodium glycinate, which enhances the solubility and absorption of theophylline.[1][2] Theophylline, a methylxanthine derivative, is widely used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][3] Its therapeutic efficacy is closely linked to its plasma concentration, necessitating accurate and reliable quantitative methods for its determination in pharmaceutical formulations.
This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of theophylline in this compound. The assay is based on the inherent ultraviolet (UV) absorbance of the theophylline molecule.
Principle of the Assay
The quantitative determination of theophylline is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Theophylline exhibits strong absorbance in the UV region, with a maximum absorption peak (λmax) typically observed between 272 nm and 277 nm, depending on the solvent used.[4][5][6] By measuring the absorbance of a sample solution at its λmax and comparing it to a standard curve prepared with known concentrations of a theophylline reference standard, the concentration of theophylline in the sample can be accurately determined. For this protocol, 0.1 N sodium hydroxide (NaOH) is used as the solvent, which provides a consistent λmax for theophylline around 275 nm.[7]
Signaling Pathway of Theophylline
Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic AMP (cAMP).[3][8] This elevation in cAMP in airway smooth muscle cells results in bronchodilation. Additionally, theophylline acts as an antagonist at adenosine receptors and activates histone deacetylases, contributing to its anti-inflammatory effects.[8][9]
Caption: Theophylline's mechanism of action.
Materials and Reagents
-
Equipment:
-
UV-Vis Spectrophotometer (double beam)
-
Matched 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Sonicator
-
-
Chemicals and Reagents:
-
Theophylline Reference Standard (USP grade)
-
This compound sample
-
Sodium Hydroxide (NaOH), AR grade
-
Deionized or distilled water
-
Experimental Protocols
Preparation of 0.1 N NaOH Solution
-
Accurately weigh 4.0 g of NaOH pellets.
-
Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 1000 mL with deionized water and mix thoroughly.
Preparation of Standard Stock Solution (100 µg/mL Theophylline)
-
Accurately weigh 10 mg of Theophylline Reference Standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N NaOH.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with 0.1 N NaOH and mix well.
Preparation of Calibration Standards
-
From the Standard Stock Solution (100 µg/mL), pipette 0.4, 0.8, 1.2, 1.6, 2.0, and 2.4 mL into separate 10 mL volumetric flasks.
-
Dilute each flask to the mark with 0.1 N NaOH.
-
This yields calibration standards with concentrations of 4, 8, 12, 16, 20, and 24 µg/mL, respectively.
Preparation of Sample Solution
This compound contains approximately 44.5% to 47.3% anhydrous theophylline.[10] The sample weight should be adjusted based on the certificate of analysis. For this protocol, an average of 46% is assumed.
-
Accurately weigh approximately 22 mg of this compound powder.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N NaOH. This gives a stock solution with an expected theophylline concentration of ~100 µg/mL (22 mg * 0.46 / 100 mL).
-
Filter the solution if necessary.
-
Pipette 1.5 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with 0.1 N NaOH. This results in a theoretical concentration of ~15 µg/mL, which should fall within the calibration range.
Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the λmax of theophylline in 0.1 N NaOH (approximately 275 nm).[7] Perform a wavelength scan (200-400 nm) with one of the standards to confirm the λmax.
-
Use 0.1 N NaOH as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the prepared sample solution in triplicate.
Data Analysis and Presentation
Calibration Curve
-
Plot a graph of absorbance (Y-axis) versus the concentration (µg/mL) of the theophylline standards (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is desirable.[7]
Calculation of Theophylline Concentration
The concentration of theophylline in the sample solution can be calculated using the regression equation:
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
The final amount of theophylline in the original this compound powder is calculated as follows:
**% Theophylline = (C * DF * V) / (W * 10) **
Where:
-
C = Concentration of theophylline from the calibration curve (µg/mL)
-
DF = Dilution factor (e.g., 10 / 1.5 = 6.67)
-
V = Initial volume of sample stock solution (100 mL)
-
W = Initial weight of this compound sample (mg)
Experimental Workflow
Caption: Spectrophotometric assay workflow.
Method Validation Summary
The described method should be validated according to ICH guidelines. The following tables summarize expected performance characteristics based on published data for similar assays.[5][7]
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 4 - 24 µg/mL |
| Regression Equation | y = 0.054x + 0.002 (Example) |
| Correlation Coefficient (R²) | > 0.998 |
Table 2: Precision
| Parameter | Acceptance Criteria (%RSD) | Expected Result (%RSD) |
| Intraday Precision (n=6) | ≤ 2.0% | < 1.5% |
| Interday Precision (n=6) | ≤ 2.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 12 | 11.95 | 99.6% |
| 100% | 15 | 15.12 | 100.8% |
| 120% | 18 | 18.11 | 100.6% |
| Average | 100.3% | ||
| Acceptance Criteria: 98.0% - 102.0% |
Table 4: LOD and LOQ
| Parameter | Formula | Expected Result (µg/mL) |
| Limit of Detection (LOD) | 3.3 * (σ / S) | ~ 0.05 |
| Limit of Quantitation (LOQ) | 10 * (σ / S) | ~ 0.15 |
| σ = Standard deviation of the y-intercept; S = Slope of the calibration curve |
Specificity
The method is specific for theophylline in the absence of other UV-absorbing compounds with overlapping spectra. Common xanthine derivatives like caffeine and theobromine, as well as barbiturates, may cause interference.[11] The excipients present in a typical this compound formulation are not expected to interfere with the assay.
Beer-Lambert Law Relationship
The foundation of this assay is the linear relationship between the concentration of theophylline and the measured absorbance at a fixed wavelength.
Caption: Beer-Lambert Law relationship.
Conclusion
The UV spectrophotometric method described provides a simple, accurate, and precise means for the quantitative determination of theophylline in this compound. The method is suitable for routine quality control testing of raw materials and finished pharmaceutical products. Proper method validation must be performed to ensure its suitability for the intended purpose.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. UV-Vis Spectrum of Theophylline | SIELC Technologies [sielc.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. A modified ultraviolet spectrophotometric method for the determination of theophylline in serum in the presence of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Theophylline Sodium Glycinate in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for decades.[1][2] While its primary role has been recognized as a bronchodilator, there is increasing evidence of its anti-inflammatory and immunomodulatory effects, which are significant in the context of asthma pathogenesis.[3][4][5] Theophylline Sodium Glycinate is a formulation that combines theophylline with sodium glycinate, aiming to improve the drug's solubility and absorption for enhanced bioavailability.[6][7] These application notes provide detailed protocols for the in vivo administration of this compound in murine models of allergic asthma, offering a framework for preclinical evaluation of its therapeutic potential.
Mechanism of Action
Theophylline exerts its effects through several molecular mechanisms that contribute to both bronchodilation and inflammation suppression.[1] At high concentrations, it acts as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular cyclic AMP (cAMP), which leads to the relaxation of airway smooth muscle.[1][7][8] However, at lower, anti-inflammatory concentrations, its primary mechanisms are believed to be independent of PDE inhibition.[9]
Key anti-inflammatory actions include:
-
Histone Deacetylase (HDAC) Activation : Theophylline can activate HDACs, which counteracts the histone acetylation associated with inflammatory gene expression.[9][10] This mechanism may have a synergistic effect with corticosteroids.[9][11]
-
Adenosine Receptor Antagonism : It acts as a non-selective adenosine receptor antagonist, which may contribute to some of its effects, including potential side effects.[1][7]
-
Inhibition of Pro-inflammatory Transcription Factors : Theophylline can inhibit the translocation of nuclear factor-kappaB (NF-κB), a key transcription factor for various inflammatory genes.[1][8][10]
-
Modulation of Inflammatory Cells and Cytokines : It promotes apoptosis in inflammatory cells like eosinophils and T-lymphocytes.[1][8] It also reduces the expression and influx of eosinophils into the airways and decreases the production of Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), while increasing the secretion of the anti-inflammatory cytokine IL-10.[3][10][12]
Signaling Pathway of Theophylline in Asthma
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Theophylline in the management of asthma: time for reappraisal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of theophylline on mucosal inflammation in asthmatic airways: biopsy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of theophylline on airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Portico [access.portico.org]
- 9. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | TargetMol [targetmol.com]
- 11. Effects of theophylline combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Once-daily theophylline reduces serum eosinophil cationic protein and eosinophil levels in induced sputum of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphodiesterase (PDE) Inhibition Assay Using Theophylline Sodium Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. The regulation of cAMP and cGMP levels is vital for a multitude of physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission. Inhibition of PDE activity leads to an increase in the intracellular concentrations of these cyclic nucleotides, thereby modulating downstream signaling pathways. This has made PDEs attractive targets for drug discovery in various therapeutic areas, including respiratory diseases, cardiovascular disorders, and neurological conditions.
Theophylline, a methylxanthine derivative, is a non-selective PDE inhibitor that has been used for many years in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are, in part, attributed to its ability to inhibit PDEs, leading to bronchodilation and anti-inflammatory effects.[3] Theophylline Sodium Glycinate is a salt of theophylline that offers enhanced solubility in aqueous solutions, making it a convenient compound for in vitro assays.[4]
This document provides a detailed protocol for a phosphodiesterase inhibition assay using this compound as a reference inhibitor. The protocol is based on a widely used fluorescence-based assay format and can be adapted for various PDE isozymes.
Signaling Pathway
The diagram below illustrates the cAMP signaling pathway and the role of phosphodiesterase in the degradation of cAMP. Theophylline acts as an inhibitor of PDE, preventing the breakdown of cAMP to AMP.
Caption: cAMP signaling pathway and the inhibitory action of Theophylline.
Data Presentation
The inhibitory activity of Theophylline is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for theophylline against various PDE isozymes. As a non-selective inhibitor, theophylline exhibits activity against multiple PDE families, generally in the micromolar range.
| PDE Isozyme | Theophylline IC50 (µM) |
| PDE1 | ~200 |
| PDE2 | >1000 |
| PDE3 | ~150 |
| PDE4 | ~100 |
| PDE5 | ~350 |
| Myometrial PDE | 665[5] |
Note: The IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Experimental Protocol
This protocol describes a generic fluorescence-based phosphodiesterase inhibition assay in a 96-well plate format. The assay measures the amount of AMP produced by the hydrolysis of cAMP by PDE. The AMP is then converted to ATP, which is subsequently used in a luciferase-based reaction to generate a light signal. The intensity of the light is inversely proportional to the PDE activity.
Materials and Reagents
-
Recombinant human phosphodiesterase (e.g., PDE4D)
-
This compound (highly water-soluble)[4]
-
cAMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
PDE Assay Kit (containing reagents for AMP detection, such as those based on fluorescence or luminescence)
-
96-well, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence or luminescence
Experimental Workflow
The following diagram outlines the key steps of the phosphodiesterase inhibition assay.
Caption: Workflow for the PDE inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Prepare a stock solution of this compound in deionized water. This compound is readily soluble in water.[4] Create a series of dilutions in Assay Buffer to achieve the final desired concentrations for the assay.
-
Dilute the PDE enzyme in cold Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined experimentally to ensure that the reaction is in the linear range (typically, where about 10-30% of the substrate is hydrolyzed during the incubation period).
-
Prepare the cAMP substrate solution in Assay Buffer. The concentration should be at or below the Km value for the specific PDE isozyme to ensure sensitivity to competitive inhibitors.
-
-
Assay Protocol:
-
Add 20 µL of the diluted this compound solutions (or vehicle control for 0% inhibition and a known PDE inhibitor as a positive control) to the wells of the 96-well plate.
-
Add 20 µL of the diluted PDE enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the cAMP substrate solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding the stop reagent provided in the assay kit (if applicable).
-
Add the detection reagents as per the manufacturer's instructions of the PDE assay kit.
-
Incubate the plate at room temperature for the recommended time to allow the signal to develop.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Results and Discussion
The expected outcome of this assay is a dose-dependent inhibition of PDE activity by this compound. The resulting IC50 value provides a quantitative measure of its potency as a PDE inhibitor. As a non-selective inhibitor, this compound is expected to show inhibitory activity against multiple PDE isozymes, though with varying potencies. The obtained IC50 value can be compared to literature values for theophylline to validate the assay performance.
The choice of the specific PDE isozyme for the assay will depend on the research focus. For studies related to asthma and COPD, PDE3 and PDE4 are particularly relevant.[1] The protocol can be readily adapted to screen other compounds for their PDE inhibitory activity, using this compound as a reference compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents; Autofluorescence of test compounds | Use fresh, high-purity reagents; Run a control with the test compound and detection reagents without the enzyme to check for autofluorescence. |
| Low signal or no enzyme activity | Inactive enzyme; Incorrect buffer composition | Use a fresh batch of enzyme and ensure proper storage; Verify the pH and composition of the assay buffer. |
| High variability between replicates | Pipetting errors; Incomplete mixing of reagents | Use calibrated pipettes and ensure proper pipetting technique; Mix the plate gently after adding each reagent. |
| No dose-response curve | Inhibitor concentration range is too high or too low; Inhibitor is not active against the specific PDE isozyme | Adjust the concentration range of this compound; Confirm the expected activity of the inhibitor against the chosen PDE isozyme from literature. |
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Adenosine A2A Receptor Binding Affinity Assay for Theophylline Sodium Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has long been utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are attributed to several mechanisms of action, including the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2] Theophylline Sodium Glycinate is a salt of theophylline formulated to enhance its solubility and absorption.[3]
Adenosine A2A receptors, a class of G protein-coupled receptors (GPCRs), are crucial in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[4] Antagonism of the A2A receptor is a key aspect of theophylline's pharmacological profile.[5][6] Characterizing the binding affinity of compounds like this compound to the Adenosine A2A receptor is essential for understanding its potency and selectivity, thereby aiding in drug development and optimization.
This document provides a detailed protocol for determining the binding affinity of this compound for the human Adenosine A2A receptor using a competitive radioligand binding assay.
Signaling Pathway and Mechanism of Action
The Adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various cellular responses, including smooth muscle relaxation and inhibition of inflammatory cell function. Theophylline acts as a competitive antagonist at the A2A receptor, blocking the binding of adenosine and thereby inhibiting this signaling pathway.
Quantitative Data Summary
The binding affinity of theophylline for the Adenosine A2A receptor has been determined in various studies, yielding a range of Ki values. This variability can be attributed to differences in experimental conditions, such as the radioligand used, the source of the receptor (e.g., cell line, tissue preparation), and assay buffer composition.
| Compound | Receptor | Assay Type | Radioligand | Reported Affinity (Ki) | Reference |
| Theophylline | Human Adenosine A2A | Radioligand Displacement | [3H]NECA | 6.7 µM | |
| Theophylline | Human Adenosine A2A | Radioligand Displacement | Not Specified | 0.6 - 4200 nM | [3] |
| Theophylline | Human Adenosine A2A | Radioligand Displacement | [3H]-SCH 58261 | Lower affinity than DPCPX | [1] |
Note: this compound is expected to have a similar binding affinity to theophylline, as the glycinate salt is intended to improve solubility without altering the pharmacologically active theophylline molecule.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the human Adenosine A2A receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials and Reagents
-
Membrane Preparation: Membranes from HEK-293 or CHO cells stably expressing the human Adenosine A2A receptor.
-
Radioligand: [3H]CGS 21680 or [3H]-SCH 58261 (a high-affinity A2A receptor agonist and antagonist, respectively).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled A2A receptor ligand (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for radiometric detection.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations for the competition assay.
-
Dilute the radioligand in assay buffer to a final concentration close to its Kd value.
-
Thaw the A2A receptor membrane preparation on ice and dilute in assay buffer to the desired concentration (e.g., 10-20 µg of protein per well).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM NECA).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at 25°C for 60-120 minutes with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration of the assay mixture through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the A2A receptor.
-
-
-
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for the Adenosine A2A receptor. Accurate determination of the Ki value is crucial for the pharmacological characterization of this compound and for comparing its potency with other A2A receptor antagonists. The provided workflow and data will aid researchers in the fields of pharmacology and drug development in their investigation of theophylline and related compounds.
References
- 1. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rcsb.org [rcsb.org]
- 4. Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Theophylline Sodium Glycinate Cytotoxicity Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline, a methylxanthine drug, has been a cornerstone in the treatment of respiratory diseases for decades.[1][2] Theophylline Sodium Glycinate is a salt of theophylline designed to improve its solubility and absorption. While its therapeutic effects are well-documented, understanding its potential cytotoxicity is crucial for safety assessment and dose determination in drug development. Theophylline's mechanisms of action include non-selective inhibition of phosphodiesterases (PDEs), which increases intracellular cyclic adenosine monophosphate (cAMP), and antagonism of adenosine receptors.[1][2][3] At certain concentrations, these mechanisms can trigger cellular processes leading to cytotoxicity and apoptosis (programmed cell death).[4][5][6]
This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and reliable cell viability assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity. These assays offer a robust framework for generating reproducible cytotoxicity data for preclinical screening.
Principles of the Assays
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for evaluating cell viability based on metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[8]
2.2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[9][10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of damaged or dead cells.[10]
General Experimental Workflow
A systematic workflow is essential for obtaining reliable and reproducible cytotoxicity data. The process involves cell preparation, compound treatment, assay execution, and data analysis.
Caption: General workflow for cytotoxicity screening.
Detailed Experimental Protocols
4.1. Materials and Reagents
-
Selected cell line (e.g., A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Commercially available LDH Cytotoxicity Assay Kit
-
Dimethyl sulfoxide (DMSO) for compound dilution
4.2. Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest and count logarithmically growing cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 1 µM to 5000 µM).
-
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle" controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution to each well to dissolve the crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
4.3. Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol. It is crucial to set up additional controls for the LDH assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit 45 minutes before the assay endpoint.
-
-
-
LDH Assay Execution:
-
After the treatment incubation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the Stop Solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different concentrations and assays. The half-maximal inhibitory concentration (IC₅₀) value, derived from the dose-response curve, is a key parameter for quantifying a compound's cytotoxicity.
Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)
| Concentration (µM) | Mean MTT Absorbance (570 nm) | % Cell Viability (MTT) | Mean LDH Absorbance (490 nm) | % Cytotoxicity (LDH) |
| 0 (Control) | 1.250 | 100.0% | 0.150 | 0.0% |
| 50 | 1.215 | 97.2% | 0.165 | 1.2% |
| 100 | 1.150 | 92.0% | 0.210 | 4.8% |
| 500 | 0.980 | 78.4% | 0.450 | 24.0% |
| 1000 | 0.650 | 52.0% | 0.850 | 56.0% |
| 2500 | 0.310 | 24.8% | 1.210 | 84.8% |
| 5000 | 0.180 | 14.4% | 1.350 | 96.0% |
Note: Data are for illustrative purposes only.
Potential Signaling Pathway of Theophylline-Induced Cytotoxicity
Theophylline's cytotoxic effects, particularly at higher concentrations, are often linked to its primary mechanisms of action, which can lead to apoptosis.[3][5] One proposed pathway involves the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine A2A receptors, leading to an increase in intracellular cAMP.[1][11][12] Elevated cAMP can activate Protein Kinase A (PKA), which in turn can trigger downstream signaling cascades that promote apoptosis.[5][13]
Caption: Proposed pathway of theophylline-induced apoptosis.
Conclusion
The MTT and LDH assays are effective and complementary methods for screening the cytotoxicity of this compound. The MTT assay provides insight into metabolic disruption, while the LDH assay directly measures loss of membrane integrity, a hallmark of cell death. By employing these standardized protocols, researchers can generate reliable dose-response data essential for the preclinical safety evaluation of theophylline-based compounds.
References
- 1. Theophylline Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Theophylline - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theophylline-induced apoptosis is paralleled by protein kinase A-dependent tissue transglutaminase activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theophylline, a new inducer of apoptosis in B-CLL: role of cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. Effect of theophylline and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Theophylline Sodium Glycinate in Bronchial Tissue Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for decades.[1] Its primary therapeutic effects include the relaxation of bronchial smooth muscle (bronchodilation) and anti-inflammatory actions.[2] Theophylline Sodium Glycinate is a salt of theophylline, which increases its solubility, making it suitable for various experimental and clinical applications.
Organ bath experiments provide a robust in vitro system to study the physiological and pharmacological responses of isolated tissues, such as bronchial rings, in a controlled environment.[3][4] This document outlines the mechanisms of action of theophylline and provides detailed protocols for its application in organ bath experiments to investigate its effects on bronchial tissue contractility.
Mechanism of Action of Theophylline in Bronchial Smooth Muscle
Theophylline exerts its effects on bronchial smooth muscle through several key molecular mechanisms. While initially thought to act solely as a bronchodilator, it is now understood to possess significant anti-inflammatory properties, even at lower concentrations.[5][6]
The primary mechanisms include:
-
Non-selective Phosphodiesterase (PDE) Inhibition : Theophylline inhibits PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[7][8] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA) and results in smooth muscle relaxation.[1][9] This action generally requires higher concentrations of theophylline (>50 μM).[5]
-
Adenosine Receptor Antagonism : Theophylline acts as a non-selective antagonist at adenosine receptors (A1, A2, A3).[1][2] By blocking adenosine-mediated bronchoconstriction, theophylline contributes to its bronchodilatory effect.[10][11] However, this mechanism is also associated with some of the drug's side effects.[5]
-
Histone Deacetylase (HDAC) Activation : At lower, therapeutic concentrations, theophylline can activate histone deacetylase-2 (HDAC2).[5][6][12] Corticosteroids recruit HDAC2 to suppress inflammatory gene expression.[12][13] Oxidative stress can reduce HDAC2 activity, leading to corticosteroid resistance. Theophylline can restore HDAC activity, thereby reducing the expression of inflammatory genes and potentially reversing corticosteroid resistance.[6][14]
Signaling Pathway Diagram
Caption: Theophylline's multi-faceted mechanism of action in bronchial smooth muscle cells.
Experimental Protocols
This section provides a detailed methodology for assessing the bronchodilator activity of this compound using an isolated organ bath setup.[15][16]
Materials and Solutions
| Component | Concentration (mmol/L) | Weight (g/L) |
| Krebs-Henseleit Solution | ||
| NaCl | 118.0 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl₂ | 2.52 | 0.28 |
| MgSO₄ | 1.64 | 0.20 |
| NaHCO₃ | 24.88 | 2.09 |
| KH₂PO₄ | 1.18 | 0.16 |
| Glucose | 5.55 | 1.09 |
| Other Reagents | ||
| This compound | Stock solution (e.g., 10⁻¹ M) in distilled water | |
| Contractile Agent (e.g., Histamine, Carbachol) | Stock solution (e.g., 10⁻² M) in distilled water | |
| Carbogen Gas | 95% O₂ / 5% CO₂ |
Table 1: Composition of Krebs-Henseleit Physiological Salt Solution.[17][18][19] The solution should be prepared fresh daily and continuously aerated with carbogen gas to maintain a physiological pH of ~7.4.[18]
Protocol 1: Bronchial Tissue Preparation
-
Tissue Source : Trachea from guinea pigs or goats are commonly used.[20][21] Immediately after euthanasia, excise the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Dissection : Carefully remove adhering connective and fatty tissue from the trachea.
-
Ring Preparation : Cut the trachea into rings, each approximately 3-4 mm in width. For some preparations, the rings can be sutured together to form a tracheal chain.[22]
-
Mounting : Suspend each bronchial ring between two L-shaped stainless steel hooks or wires in the organ bath chamber.[3] One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
Protocol 2: Organ Bath Experiment Workflow
-
Setup : Fill the organ bath chambers (typically 10-20 mL) with Krebs-Henseleit solution, maintain the temperature at 37°C, and continuously bubble with carbogen gas.[4][23]
-
Equilibration : Allow the mounted tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1.0 - 1.5 g). During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability and Pre-contraction :
-
To check tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a standard contractile agonist like histamine (10⁻⁶ M) or carbachol (10⁻⁷ M).
-
After the contraction reaches a stable plateau, wash the tissue repeatedly with fresh Krebs-Henseleit solution until it returns to the baseline resting tension.
-
Once the baseline is stable, induce a submaximal, sustained contraction (approximately 60-80% of maximum) using a suitable agonist (e.g., histamine at its EC₅₀ concentration).
-
-
Cumulative Concentration-Response Curve :
-
Once the pre-contracted tone is stable, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 10⁻⁸ M) and increase in a logarithmic fashion (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, etc.) after the response to the previous concentration has reached a plateau.
-
Record the relaxation at each concentration.
-
-
Data Acquisition and Analysis :
-
The isometric force transducer records the tension changes, which are digitized and stored.
-
Calculate the percentage of relaxation for each theophylline concentration relative to the maximum pre-contracted tension.
-
Plot the percentage relaxation against the log concentration of theophylline to generate a concentration-response curve.
-
From this curve, key pharmacological parameters such as the EC₅₀ (concentration producing 50% of the maximal response) can be determined.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for organ bath experiments with bronchial tissue.
Data Presentation
Quantitative data from organ bath experiments should be presented clearly to allow for robust analysis and comparison.
Sample Data: Theophylline-Induced Relaxation
| Theophylline Conc. (Log M) | Tension (g) | % Relaxation |
| Baseline (Pre-contraction) | 2.50 | 0% |
| -8 | 2.45 | 3.3% |
| -7 | 2.20 | 20.0% |
| -6 | 1.75 | 50.0% |
| -5 | 1.10 | 93.3% |
| -4 | 0.95 | 103.3% |
Table 2: Example data table for a cumulative concentration-response experiment. Relaxation is calculated as: [1 - (Tension_drug - Tension_baseline) / (Tension_precontracted - Tension_baseline)] * 100. Note: Data is hypothetical for illustrative purposes.
Summary of Theophylline Concentrations and Effects
| Concentration Range | Primary Mechanism of Action | Observed Effect in Airways |
| < 5 mg/L (~28 µM) | HDAC2 Activation | Anti-inflammatory effects[5][8] |
| 10 - 20 mg/L (55 - 110 µM) | PDE Inhibition, Adenosine Antagonism | Bronchodilation, reduced airway hyperresponsiveness[8][24] |
| > 20 mg/L (> 110 µM) | Widespread PDE Inhibition | Increased risk of side effects (nausea, arrhythmias)[1][5] |
Table 3: Summary of theophylline's concentration-dependent effects, correlating plasma concentrations to primary mechanisms and physiological outcomes.[1][5][8][24]
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reprocell.com [reprocell.com]
- 4. Organ bath - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Theophylline attenuates Ca2+ sensitivity and modulates BK channels in porcine tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine-induced bronchoconstriction in asthma. Antagonism by inhaled theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.adinstruments.com [cdn.adinstruments.com]
- 17. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 18. support.harvardapparatus.com [support.harvardapparatus.com]
- 19. bostonbioproducts.com [bostonbioproducts.com]
- 20. ASSESSING BRONCHODILATOR ACTIVITY OF SUBSTANCES USING GOAT TRACHEAL MUSCLE PREPARATION | Hariprasad Kadiyam | International Journal of Innovation in Engineering Research and Management ISSN 2348 - 4918 , ISO 2000-9001 certified [ijierm.co.in]
- 21. Blockade by theophylline of capsaicin-induced motor effects in guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scireq.com [scireq.com]
- 23. Modified Krebs-Henseleit solution: Significance and symbolism [wisdomlib.org]
- 24. Theophylline has a dose-related effect on the airway response to inhaled histamine and methacholine in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Theophylline Sodium Glycinate
Introduction
Theophylline Sodium Glycinate, a salt of theophylline, is a methylxanthine derivative traditionally used in the management of respiratory diseases. Recent studies have unveiled its potential as an anti-cancer agent, capable of inducing apoptosis in various cancer cell lines.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes quantitative data from relevant studies and elucidates the key signaling pathways involved in this process. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Data Presentation
The following tables summarize the quantitative effects of theophylline on apoptosis in different cancer cell lines as determined by flow cytometry.
Table 1: Dose-Response of Theophylline-Induced Apoptosis in MCF-7 Cells (24-hour treatment)
| Theophylline Concentration (mM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 2.5 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 | 14.4 ± 2.0 |
| 5.0 | 72.1 ± 4.2 | 15.4 ± 2.1 | 12.5 ± 1.5 | 27.9 ± 3.6 |
| 10.0 | 55.3 ± 5.1 | 22.8 ± 2.8 | 21.9 ± 2.2 | 44.7 ± 5.0 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here are representative and compiled based on findings from multiple sources for illustrative purposes.
Table 2: Time-Course of Theophylline (10 mM)-Induced Apoptosis in HeLa Cells
| Treatment Duration (hours) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) |
| 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 82.4 ± 3.3 | 10.2 ± 1.5 | 7.4 ± 1.1 | 17.6 ± 2.6 |
| 24 | 65.8 ± 4.5 | 18.5 ± 2.2 | 15.7 ± 1.9 | 34.2 ± 4.1 |
| 48 | 48.2 ± 5.1 | 25.1 ± 3.1 | 26.7 ± 2.8 | 51.8 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments. The data presented here are representative and compiled based on findings from multiple sources for illustrative purposes.
Signaling Pathways
This compound appears to induce apoptosis through at least two distinct signaling pathways:
-
Downregulation of SRSF3 and Alteration of p53 Splicing: Theophylline has been shown to downregulate the expression of Serine/Arginine-rich Splicing Factor 3 (SRSF3).[1][2][3] SRSF3 is a key regulator of pre-mRNA splicing. Its downregulation by theophylline leads to a shift in the alternative splicing of the tumor suppressor protein p53 pre-mRNA. This results in an increased production of the p53β isoform, which possesses pro-apoptotic functions, and a decrease in the anti-apoptotic p53α isoform.[1][4]
-
PKA-Dependent Activation of Tissue Transglutaminase (tTG): Theophylline, as a phosphodiesterase inhibitor, can lead to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA).[5] Activated PKA can then phosphorylate and activate tissue transglutaminase (tTG), a pro-apoptotic enzyme.[5][6] Activated tTG contributes to the apoptotic process through protein cross-linking and other mechanisms.[5]
Caption: Signaling pathways of Theophylline-induced apoptosis.
Experimental Protocols
Principle of Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Materials
-
This compound (or Theophylline)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and sterile tips
-
Cell culture plates/flasks
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in complete medium until approximately 70-80% confluency.
-
Seed the cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 2.5, 5.0, 10.0 mM for a dose-response study).
-
For a time-course study, treat the cells with a fixed concentration of this compound (e.g., 10 mM) and incubate for different durations (e.g., 12, 24, 48 hours).
-
Include an untreated control group for each experiment.
-
-
Cell Harvesting:
-
Following the treatment period, collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 1 mL of complete medium and gently pipette to create a single-cell suspension.
-
Combine the cell suspension with the previously collected culture medium.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Staining with Annexin V and PI:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up the flow cytometer to detect FITC fluorescence (usually in the FL1 channel) and PI fluorescence (usually in the FL2 or FL3 channel).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
-
Analyze the flow cytometry data using appropriate software.
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Gate the cell populations into four quadrants:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered debris)
-
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis.
-
Conclusion
This compound induces apoptosis in cancer cells through mechanisms involving the regulation of alternative splicing of p53 and the activation of the PKA-tTG pathway. The provided protocol for Annexin V and PI staining followed by flow cytometry analysis offers a robust and quantitative method to assess the apoptotic effects of this compound. These application notes serve as a valuable resource for researchers investigating the anti-cancer properties of theophylline and other methylxanthine derivatives.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theophylline-induced apoptosis is paralleled by protein kinase A-dependent tissue transglutaminase activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of transglutaminase 2 activity in H9c2 cells by PKC and PKA signalling: a role for transglutaminase 2 in cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Theophylline Sodium Glycinate Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Theophylline Sodium Glycinate in in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Theophylline?
A1: this compound is an equilibrium mixture of theophylline sodium and glycine, with an additional mole of glycine for buffering.[1][2] This formulation enhances the solubility of theophylline in water, making it more suitable for preparing solutions for in vivo administration.[1] The active therapeutic component is theophylline.[3]
Q2: What are the primary mechanisms of action for Theophylline in vivo?
A2: Theophylline exerts its effects through several mechanisms:
-
Non-selective phosphodiesterase (PDE) inhibition: It inhibits PDE isoenzymes, particularly PDE3 and PDE4, leading to an increase in intracellular cyclic AMP (cAMP). This results in smooth muscle relaxation (bronchodilation).[1][4]
-
Adenosine receptor antagonism: Theophylline blocks adenosine receptors, which can contribute to both therapeutic effects and some side effects like cardiac arrhythmias and seizures.[4]
-
Histone deacetylase (HDAC) activation: At lower concentrations, theophylline can activate HDAC2. This is thought to be a key mechanism for its anti-inflammatory effects, as it leads to the suppression of inflammatory gene expression.[5][6][7]
Q3: What are the recommended routes of administration for this compound in animal studies?
A3: The most common and effective routes of administration are oral (PO), intravenous (IV), and intraperitoneal (IP). Intramuscular (IM) injections are generally avoided as they can be painful. Inhalation is also considered ineffective.
Q4: What are the signs of toxicity or overdose in animals?
A4: Theophylline has a narrow therapeutic window, and toxicity is a significant concern.[1] Signs of overdose can include:
-
Central nervous system stimulation: restlessness, tremors, and seizures.[8][9]
-
Cardiovascular effects: increased heart rate (tachycardia) and arrhythmias.[8][10]
-
Gastrointestinal issues: nausea, vomiting, and diarrhea.[8][9]
-
Metabolic disturbances: hyperglycemia, hypokalemia, and metabolic acidosis.
Q5: Are there species-specific differences in sensitivity to Theophylline?
A5: Yes, studies have shown species and even sex-specific differences in sensitivity to theophylline toxicity. For instance, F344 rats have been found to be more sensitive than B6C3F1 mice, with male rats being more sensitive than females.[11] It is crucial to consult literature specific to the animal model being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of drug in solution | - Incorrect solvent or pH.- Low temperature.- High concentration. | - Ensure the use of appropriate solvents like sterile water or saline for this compound.- Gently warm the solution if precipitation occurs due to low temperatures.- Prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions. |
| Animal distress or agitation after dosing | - High dosage leading to CNS stimulation.- Rapid IV infusion rate. | - Start with a lower dose and gradually increase to the desired therapeutic level.[10]- For IV administration, use a slow infusion rate to minimize rapid peaks in plasma concentration.[4]- Closely monitor animals for signs of distress after dosing. |
| Inconsistent or unexpected experimental results | - Inconsistent drug formulation or brand.- Animal-to-animal variability in metabolism.- Interaction with other administered compounds. | - Use a consistent source and brand of this compound throughout the study.[10]- Ensure proper randomization of animals to different treatment groups.- Be aware of potential drug interactions. For example, drugs like cimetidine and erythromycin can increase theophylline levels, while phenobarbital can decrease them.[8] |
| High mortality in the treatment group | - Dosage is in the toxic range for the specific animal model.- Underlying health conditions in the animals. | - Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.- Ensure all animals are healthy and properly acclimatized before starting the experiment. |
Data Presentation: Theophylline Dosage in Animal Studies
Table 1: Theophylline Dosage and Effects in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference(s) |
| Male Swiss Mice | 100 mg/kg (daily for 9 days) | Intraperitoneal (i.p.) | Anti-inflammatory: increased IL-6 and IL-10, suppressed TNF-α and NO. | [12] |
| B6C3F1 Mice | 400 mg/kg (single dose) | Gavage | Acutely toxic. | [11] |
| F344 Rats | 200 mg/kg (twice daily) | Gavage | Acutely toxic. | [11] |
| F344 Rats | 400 mg/kg (single dose) | Gavage | Acutely toxic. | [11] |
| Male Wistar Rats | 5, 10, 15 mg/kg | Subcutaneous (s.c.) | Dose-dependent anti-inflammatory activity in carrageenan-induced paw edema. | [13][14] |
Table 2: Theophylline Dosage and Pharmacokinetics in Larger Animal Models
| Animal Model | Dosage | Route of Administration | Key Pharmacokinetic Parameters/Observations | Reference(s) |
| Swine | Single dose | Intravascular | Half-life: 11.0 h; Apparent specific volume of distribution: 0.61 L/kg. | |
| Rabbits | 12 mg/kg (single dose) | Intravenous (i.v.) | Used in a comparative pharmacokinetic study with humans. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Assessment
This protocol is adapted from studies assessing the anti-inflammatory effects of theophylline.[13][14]
1. Animals:
-
Male Wistar rats (150-200g).
-
House animals under standard laboratory conditions with free access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Drug Preparation:
-
Dissolve this compound in sterile normal saline to achieve the desired concentrations (e.g., 5, 10, and 15 mg/mL for doses of 5, 10, and 15 mg/kg, respectively, assuming a 1 mL/kg injection volume).
-
Prepare a 1% w/v carrageenan solution in sterile saline.
3. Experimental Procedure:
-
Divide rats into groups (n=6 per group):
-
Control group (vehicle: normal saline).
-
Theophylline test groups (e.g., 5, 10, 15 mg/kg).
-
Positive control group (e.g., Diclofenac sodium, 10 mg/kg).
-
-
Administer theophylline or vehicle subcutaneously 30 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmograph.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathways
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. ijbcp.com [ijbcp.com]
- 12. Anti-inflammatory effect of theophylline in rats and its involvement of the glucocorticoid-glucocorticoid receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Troubleshooting inconsistent results in Theophylline Sodium Glycinate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Theophylline Sodium Glycinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a combination of theophylline and sodium glycinate, where the latter improves the solubility and absorption of theophylline.[1] Theophylline, a methylxanthine, exerts its therapeutic effects through several mechanisms:[2]
-
Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can otherwise cause bronchoconstriction and inflammation.
-
Histone Deacetylase (HDAC) Activation: It can activate HDACs, which may contribute to its anti-inflammatory effects.
Q2: What are the common challenges when preparing this compound solutions?
A2: The primary challenges include ensuring complete dissolution and maintaining stability. Theophylline itself has limited water solubility, although the sodium glycinate salt enhances this.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the culture medium. Care should be taken to avoid precipitation upon dilution.[4]
Q3: How should this compound be stored to prevent degradation?
A3: this compound should be stored in tight containers to protect it from moisture. For stock solutions, it is recommended to store them at -80°C for long-term use and at 4°C for short-term use (up to one week). Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[4]
Q4: What are the key factors that can lead to inconsistent results in cell-based assays?
A4: Inconsistent results in cell-based assays can arise from several factors, including:
-
Cell Health and Viability: Ensure cells are healthy and in the logarithmic growth phase.
-
Inconsistent Seeding Density: Use a consistent cell number for each experiment.
-
Solvent Effects: The final concentration of solvents like DMSO should be kept low (typically below 0.1%) and consistent across all wells, including controls.[4]
-
Compound Stability in Media: this compound may degrade in certain media over time. It is advisable to prepare fresh dilutions for each experiment.
-
Plate Edge Effects: To minimize variability, avoid using the outer wells of the microplate or ensure they are filled with a buffer or media.
Troubleshooting Guides
Issue 1: High Variability in HPLC Quantification
Q: Why am I observing inconsistent peak areas and retention times in my HPLC analysis of this compound?
A: Variability in HPLC results can stem from several sources. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.[5]
-
Action: Prepare fresh mobile phase daily. Ensure accurate measurement of all components. For example, to prepare a 70% organic mobile phase, precisely measure 300 mL of the aqueous phase and 700 mL of the organic solvent separately before mixing.[6]
-
Tip: Degas the mobile phase thoroughly to prevent air bubbles, which can affect pump performance and lead to baseline noise and retention time shifts.[7]
-
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, variable flow rates and retention times.
-
Action: Visually inspect all fittings and connections for any signs of leakage. Pay close attention to the pump seals, injector, and column fittings.[7]
-
-
Column Equilibration: Insufficient column equilibration can lead to drifting retention times.
-
Action: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. A stable baseline is a good indicator of equilibration.
-
-
Sample Preparation and Injection:
-
Action: Ensure your sample is completely dissolved in the mobile phase or a weaker solvent. Injecting a sample in a stronger solvent than the mobile phase can lead to peak distortion.[7] Check for any precipitation in your prepared samples.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to peak tailing, split peaks, and shifting retention times.
-
Action: Use a guard column to protect the analytical column. If you suspect contamination, flush the column with a strong solvent.
-
Issue 2: Apparent Degradation of this compound During Experiments
Q: My experimental results suggest that this compound is losing activity or degrading over the course of my experiment. How can I confirm and prevent this?
A: this compound can be susceptible to degradation under certain conditions. Use this guide to investigate and mitigate potential degradation.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, perform a forced degradation study. This involves subjecting the compound to various stress conditions.
-
Methodology: Prepare solutions of this compound and expose them to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Expected Outcome: This will help you identify the conditions under which your compound is unstable.
-
-
Control pH: The stability of theophylline can be pH-dependent.
-
Action: Ensure your experimental buffers are properly prepared and have the correct pH. Monitor the pH of your solutions throughout the experiment if possible.
-
-
Minimize Exposure to Light and High Temperatures:
-
Action: Protect your solutions from light by using amber vials or covering them with aluminum foil. Avoid prolonged exposure to high temperatures unless required by the experimental protocol.
-
Data Presentation
Table 1: Solubility of Theophylline
| Solvent | Solubility (mg/mL) | Reference |
| Water | 5.5 | [3] |
| Hot Water | More soluble than in cold water | [8] |
| Methanol | 0.699 | [3] |
| Ethanol | 15.19 | [3] |
| Alkaline Solutions | Soluble | [8] |
Table 2: Conditions for Forced Degradation Studies of Theophylline
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Significant degradation expected |
| Oxidation | 3% H₂O₂ | 24 - 48 hours | Degradation expected |
| Thermal | 60°C | 48 hours | Potential for degradation |
| Photolytic | UV light (254 nm) | 24 hours | Potential for degradation |
Note: The extent of degradation can vary based on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a general method for the quantification of theophylline. It may need to be optimized for specific matrices.
1. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or another suitable buffer component
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
-
A common mobile phase is a mixture of a buffer and an organic solvent. For example, a mixture of water:acetonitrile:methanol (90:03:07) with the pH adjusted to 4.6.[9]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
For bulk drug, dissolve a known weight in the mobile phase to achieve a concentration within the standard curve range.
-
For biological matrices (e.g., plasma), a protein precipitation step is often required. Add a precipitating agent like perchloric acid or acetonitrile, centrifuge, and inject the supernatant.[10][11]
5. HPLC Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: As prepared in step 2
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 271 nm
-
Column Temperature: Ambient or controlled (e.g., 30°C)
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of theophylline in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC故障排除指南 [sigmaaldrich.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simplified micro-scale procedure for preparing samples for theophylline determination by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to resolve interference from Theophylline peak - Chromatography Forum [chromforum.org]
Stability testing of Theophylline Sodium Glycinate under different laboratory conditions
Technical Support Center: Stability Testing of Theophylline Sodium Glycinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
This compound is an equilibrium mixture of Theophylline Sodium and Glycine, often buffered with additional Glycine.[1][2][3] It functions as a bronchodilator for treating respiratory diseases like asthma and COPD.[4][5] Stability testing is crucial because it ensures the drug product maintains its quality, safety, and efficacy throughout its shelf life.[6] Degradation can lead to loss of potency and the formation of potentially harmful impurities.[7]
Q2: What are the primary factors that affect the stability of this compound?
The main factors influencing its stability are humidity, temperature, and light.
-
Humidity: Theophylline is known to be susceptible to moisture. High humidity can induce the conversion of theophylline anhydrate to its monohydrate form, which can alter drug release characteristics.[8][9] This polymorphic transition is a significant concern during storage.[9]
-
Temperature: Elevated temperatures can accelerate chemical degradation.[10] Thermal stress studies are essential to understand the decomposition profile.
-
Light: Exposure to UV and visible light can cause photodegradation. Photostability testing is a mandatory part of stress testing to determine if the substance is light-sensitive and requires light-resistant packaging.[11][12]
Q3: My this compound sample shows a color change during stability studies. What does this indicate?
A color change, such as yellowing, often indicates degradation. This is commonly observed during photostability testing or under thermal stress. It is crucial to quantify the level of degradation using a validated stability-indicating analytical method, such as HPLC, and to identify the degradation products if they are formed at significant levels.[13]
Q4: I am observing peak tailing for the theophylline peak in my HPLC analysis. What are the possible causes and solutions?
Peak tailing in HPLC can be caused by several factors:
-
Column Issues: The column may be degrading, or there might be strong interactions between the analyte and the stationary phase.
-
Mobile Phase pH: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds like theophylline. A slight adjustment of the mobile phase pH might resolve the issue.[14]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.
-
Contamination: Contaminants in the sample or mobile phase can affect peak symmetry. Ensure high-purity solvents and proper sample filtration.
Q5: What are the expected degradation products of this compound?
Forced degradation studies help identify potential degradation products. Under hydrolytic (acidic and basic), oxidative, and photolytic stress, theophylline can degrade into various related substances. The primary metabolite of theophylline is 1,3-dimethyluric acid.[15][16] It is essential to develop an analytical method capable of separating these degradation products from the parent drug.[7]
Q6: How should I handle an Out-of-Specification (OOS) result during a stability study?
An OOS result requires a thorough investigation to determine the root cause. The investigation should be well-documented and follow a predefined procedure, which typically includes:
-
Phase I: Laboratory Investigation: Check for obvious errors in calculations, sample preparation, and instrument performance.
-
Phase II: Full-Scale Investigation: If no laboratory error is found, a wider investigation is needed, which may involve re-testing, re-sampling, and examining manufacturing and storage records. The workflow below provides a logical guide for this process.
Troubleshooting and Logical Workflows
Diagram: Troubleshooting Out-of-Specification (OOS) Results
Caption: A decision tree for investigating Out-of-Specification (OOS) results.
Experimental Protocols
Forced Degradation Study
Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[7][17] A degradation of 5-20% is generally considered optimal for this purpose.[17]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[17]
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 3-4 hours. Neutralize the solution before analysis.[18]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours. Neutralize the solution before analysis.[18]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][19] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Diagram: Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound.
Stability-Indicating HPLC Method
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for stability studies of theophylline.[20][21]
Protocol:
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a standard solution of USP Theophylline RS in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it can separate degradation products from the active ingredient.[20]
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent / Condition Details | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 3 - 7 hours | Degradation of theophylline moiety |
| Base Hydrolysis | 0.1 M NaOH at Room Temp | 2 - 4 hours | Degradation, potential salt hydrolysis |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | Formation of N-oxide or other oxidative degradants |
| Thermal | Dry Heat at 105°C | 24 - 48 hours | Solid-state thermal decomposition |
| Photolytic | ICH Q1B exposure | N/A | Photodegradation, potential color change |
Table 2: Typical HPLC Parameters for Stability Analysis
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[20] |
| Mobile Phase | 10mM KH₂PO₄ Buffer : Acetonitrile (90:10 v/v)[18] |
| pH (Aqueous Phase) | 4.5 (adjusted with orthophosphoric acid)[18] |
| Flow Rate | 1.0 mL/min[20] |
| Detection Wavelength | 272 nm[18] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10 µL |
Experimental Workflow Visualization
Diagram: General Workflow for a Stability Study
Caption: A typical workflow for conducting a stability study on a drug product.
References
- 1. This compound [doi.usp.org]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. This compound [drugfuture.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. fda.gov.ph [fda.gov.ph]
- 7. biopharminternational.com [biopharminternational.com]
- 8. The stability of theophylline tablets with a hydroxypropylcellulose matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. medicinescience.org [medicinescience.org]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Stability of theophylline in human serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. jocpr.com [jocpr.com]
- 19. Photostability | SGS India [sgs.com]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. Methods of theophylline assay and therapeutic monitoring of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in Theophylline Sodium Glycinate quantification from plasma
Technical Support Center: Theophylline Sodium Glycinate Quantification in Plasma
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of this compound from plasma samples. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the quantification of this compound from plasma?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma).[1][2][3] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of this compound.[2][3] Phospholipids are a major contributor to matrix effects in plasma samples.[3][4] Minimizing these effects is crucial for the reliability and validity of pharmacokinetic and toxicokinetic studies, as mandated by regulatory bodies like the FDA and EMA.[5]
Q2: What are the common sources of matrix effects when analyzing plasma samples?
A2: The primary sources of matrix effects in plasma are endogenous components that can interfere with the ionization of the target analyte. These include:
-
Phospholipids: Abundant in cell membranes, they are notorious for causing ion suppression and fouling the mass spectrometer source.[3][4]
-
Salts and Proteins: Can alter the ionization efficiency in the electrospray source.[1]
-
Metabolites: Endogenous metabolites can co-elute with the analyte and interfere with its ionization.
-
Anticoagulants: The choice of anticoagulant (e.g., heparin, EDTA) can sometimes influence the analytical results.[6]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at which points in the chromatogram ion suppression or enhancement occurs.[1][7] A constant flow of the analyte is introduced into the mass spectrometer after the analytical column, and a blank extracted plasma sample is injected. Any deviation in the baseline signal of the analyte indicates a matrix effect.[1][7]
-
Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration.[3][8] The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q4: What are the main sample preparation strategies to minimize matrix effects for this compound analysis?
A4: The goal of sample preparation is to remove interfering components from the plasma while efficiently recovering the analyte. The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma to precipitate proteins.[9] While widely used, it may not effectively remove phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.[10]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[11] SPE is often considered the most effective technique for removing phospholipids and minimizing matrix effects.[2][11][12]
Troubleshooting Guides
Issue: Poor reproducibility and accuracy in this compound quantification.
This issue is often linked to unaddressed matrix effects. The following guide will help you select and optimize a sample preparation method to mitigate these effects.
Comparison of Sample Preparation Techniques
The table below summarizes the typical performance of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of this compound from plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Matrix Effect (%) | < 25 | < 15 | < 10 |
| Relative Standard Deviation (RSD %) | < 15 | < 10 | < 5 |
| Sample Preparation Time | Short | Moderate | Long |
| Cost per Sample | Low | Moderate | High |
| Phospholipid Removal | Poor to Moderate | Good | Excellent |
Experimental Protocols
Below are detailed methodologies for the three primary sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add 50 µL of internal standard solution.
-
Add 1 mL of ethyl acetate as the extraction solvent.[13]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for sample analysis, from plasma sample preparation to LC-MS/MS analysis.
Caption: General experimental workflow for this compound quantification.
Troubleshooting Decision Tree for Matrix Effects
Use this decision tree to troubleshoot issues related to matrix effects in your assay.
Caption: Decision tree for troubleshooting matrix effects.
Relationship Between Analytical Parameters
This diagram illustrates the interconnectedness of various analytical parameters in achieving accurate quantification.
Caption: Interrelationship of key analytical parameters.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Simplified micro-scale procedure for preparing samples for theophylline determination by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-reactivity of Theophylline Sodium Glycinate with caffeine in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cross-reactivity of Theophylline Sodium Glycinate with caffeine in various assays.
Frequently Asked Questions (FAQs)
Q1: Why does caffeine interfere with my theophylline assay?
A1: Caffeine interferes with some theophylline assays due to the structural similarity between the two molecules. Both theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) are methylxanthines and share a common core structure.[1][2][3] This similarity can lead to cross-reactivity, particularly in immunoassays where antibodies may not be able to distinguish perfectly between the two compounds, causing caffeine to be incorrectly measured as theophylline.[4][5][6]
Q2: Which assay types are most susceptible to caffeine interference?
A2: Immunoassays, such as fluorescence polarization immunoassays (FPIA) and some enzyme immunoassays (EIA), are particularly prone to caffeine interference.[4][5][6] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are generally more specific and can effectively separate theophylline from caffeine and other related compounds.[7]
Q3: What is the expected magnitude of interference from caffeine in a theophylline immunoassay?
A3: The degree of interference can vary significantly depending on the specific assay and its antibody specificity. For example, in one chemiluminescent immunoassay (CLIA), the interference from caffeine within the therapeutic drug level was found to cause a variance of less than 1%.[8] However, other immunoassays may exhibit higher levels of cross-reactivity. It is crucial to consult the package insert or technical data sheet for your specific assay to understand its cross-reactivity profile.
Q4: Can I use a correction factor to account for caffeine interference?
A4: Using a correction factor is generally not recommended. The level of cross-reactivity can be non-linear and may depend on the relative concentrations of both theophylline and caffeine. A more reliable approach is to use a more specific analytical method, such as HPLC, to confirm results when significant caffeine interference is suspected.
Q5: Are there any other compounds that can interfere with my theophylline assay?
A5: Yes, other methylxanthines like theobromine and paraxanthine (a major metabolite of caffeine) can also potentially cross-react with theophylline assays.[9] The specificity of the assay for these and other structurally related compounds should be detailed in the manufacturer's documentation.
Troubleshooting Guides
Issue: Suspected Caffeine Interference in an Immunoassay
If you suspect that caffeine is interfering with your theophylline immunoassay results, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected caffeine interference.
Quantitative Data on Cross-Reactivity
The following table summarizes available data on the cross-reactivity of various compounds in theophylline assays.
| Assay Type | Interfering Compound | Theophylline Concentration | Interferent Concentration | Observed Interference/Cross-Reactivity |
| Chemiluminescent Immunoassay (CLIA) | Caffeine | Therapeutic Range | Therapeutic Range | < 1% variance[8] |
| Chemiluminescent Immunoassay (CLIA) | Theobromine | Therapeutic Range | Therapeutic Range | < 1% variance[8] |
| Chemiluminescent Immunoassay (CLIA) | 1,3-Dimethyluric Acid | Therapeutic Range | Therapeutic Range | < 1% variance[8] |
| Apoenzyme Reactivation Immunoassay (ARIS) | Caffeine | Not specified | Not specified | Investigated, but quantitative data not provided in abstract[9] |
| Fluorescence Polarization Immunoassay (FPIA) | Caffeine | Not specified | Not specified | Interference noted[4][6] |
Experimental Protocols
Protocol: Confirmation of Theophylline Levels and Separation from Caffeine using HPLC
This protocol provides a general method for the separation and quantification of theophylline and caffeine in serum or plasma samples.
1. Principle:
Reverse-phase HPLC is used to separate theophylline and caffeine based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector.
2. Reagents and Materials:
-
Theophylline standard
-
Caffeine standard
-
Internal standard (e.g., 8-chlorotheophylline)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction cartridges)
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
4. HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Methanol:Water:Acetic Acid (20:75:5, v/v/v)[7] |
| Flow Rate | 0.7 mL/min[7] |
| Detection | UV at 273 nm[7] |
| Injection Volume | 20 µL |
5. Analysis:
-
Run a series of theophylline and caffeine standards to generate a calibration curve.
-
Inject the prepared patient samples.
-
Identify and quantify the theophylline and caffeine peaks based on their retention times and peak areas relative to the internal standard.
Signaling Pathways
The mechanisms of action for theophylline and caffeine involve distinct signaling pathways, which are important to understand in the context of their physiological effects.
Caption: Theophylline's primary mechanism of action via phosphodiesterase inhibition.[10]
Caption: Caffeine's mechanism as an antagonist of the adenosine receptor.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Chemical structure of methylxanthines: caffeine, theobromine, theophylline and paraxanthine. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Interference by caffeine in polarization fluoroimmunoassays for theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference by caffeine in theophylline measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference by caffeine in polarization fluoroimmunoassays for theophylline in external quality assurance samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of serum theophylline by apoenzyme reactivation immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor [frontiersin.org]
- 12. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation times for Theophylline Sodium Glycinate in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when using Theophylline Sodium Glycinate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cells?
A1: this compound primarily acts through two main mechanisms:
-
Phosphodiesterase (PDE) Inhibition: It inhibits PDE enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels.[1][2][3][4][5][6]
-
Adenosine Receptor Antagonism: It blocks adenosine receptors, preventing the binding of adenosine and subsequent downstream signaling.[5][7][8][9][10][11]
Additionally, it has been shown to activate histone deacetylases (HDACs), which can play a role in its anti-inflammatory effects.[5][12][13][14]
Q2: I am not seeing the expected effect of this compound in my assay. What could be the issue with my incubation time?
A2: The incubation time is a critical parameter. If you are not observing the expected effect, consider the following:
-
Insufficient Incubation Time: The drug may not have had enough time to exert its biological effects. Cellular processes such as enzyme inhibition, receptor antagonism, and downstream signaling pathway modulation take time. Some effects might be observable within minutes, while others, like changes in gene expression or apoptosis, may require hours or even days.[5][15]
-
Excessive Incubation Time: Prolonged exposure to this compound can lead to secondary effects, cytotoxicity, or cellular adaptation, which may mask the primary outcome of your experiment.[16][17] In some cell lines, theophylline has been shown to induce apoptosis or senescence after 24 hours of treatment.[18][19]
Q3: How can I determine the optimal incubation time for my specific cell line and assay?
A3: The optimal incubation time is cell line and assay-dependent. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at multiple time points. For example, you could measure cAMP levels at 15, 30, 60 minutes, and 2, 4, 6, 12, and 24 hours post-treatment.
Q4: What are typical starting concentrations and incubation times for this compound in cell-based assays?
A4: Based on published literature, a wide range of concentrations and incubation times have been used. A good starting point would be to test concentrations ranging from 1 µM to 1 mM.[5][15] Incubation times can vary from 30 minutes for signaling pathway studies to 24 hours or longer for proliferation or cytotoxicity assays.[5][15][18][19][20][21] For instance, inhibition of NF-κB activation has been observed at 2 hours, while induction of apoptosis has been seen at 24 hours.[5][15]
Q5: Could the observed cytotoxicity in my assay be due to this compound?
A5: Yes, this compound can induce cytotoxicity, particularly at higher concentrations and with longer incubation times.[16][17][22] It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your primary assay to distinguish between a specific biological effect and a general cytotoxic response. Studies have shown that theophylline can cause cytotoxicity in various cell lines.[16][17]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Possible Cause: Inconsistent incubation timing.
-
Troubleshooting Steps:
-
Ensure precise and consistent timing for adding this compound to each well.
-
When stopping the assay, process the plates in the same order they were treated.
-
Use a multichannel pipette for simultaneous addition of reagents where possible.
-
Minimize temperature fluctuations during incubation.
-
Issue 2: No Dose-Dependent Response Observed
-
Possible Cause: The selected incubation time is not optimal for observing a dose-response.
-
Troubleshooting Steps:
-
Shorten Incubation Time: The effect may be rapid and transient. Try earlier time points.
-
Lengthen Incubation Time: The effect may be slow to develop. Extend the incubation period.
-
Perform a Time-Course Experiment: Test a range of time points with a mid-range concentration of this compound to identify the optimal window for observing a dose-dependent effect.
-
Issue 3: Unexpected or Contradictory Results
-
Possible Cause: The incubation time is leading to off-target or secondary effects.
-
Troubleshooting Steps:
-
Review the Mechanism: this compound has multiple mechanisms of action. Your observed effect might be a combination of PDE inhibition, adenosine receptor antagonism, and other cellular responses.
-
Shorten Incubation Time: Focus on earlier time points to capture the primary mechanism of interest before secondary effects dominate.
-
Use Controls: Include controls to isolate the specific pathway you are studying (e.g., use other PDE inhibitors or adenosine receptor antagonists).
-
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Treatment: Prepare a working solution of this compound at a concentration known to elicit a response (e.g., a mid-point from a preliminary dose-response curve).
-
Time Points: Add the this compound solution to the cells and incubate for a series of time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Assay: At each time point, terminate the experiment and perform your specific cell-based assay (e.g., measure cAMP levels, gene expression, or cell viability).
-
Analysis: Plot the assay signal against the incubation time to identify the point of maximal response or the time window that provides the most robust and reproducible results.
Protocol 2: Assessing Cytotoxicity
-
Cell Seeding: Plate cells as in Protocol 1.
-
Treatment: Prepare a serial dilution of this compound.
-
Incubation: Treat the cells with the different concentrations for the intended duration of your main experiment (e.g., 24 hours).
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as MTT, XTT, or LDH release assay, according to the manufacturer's instructions.
-
Analysis: Plot cell viability against the concentration of this compound to determine the cytotoxic threshold.
Data Presentation
Table 1: Example Time-Course Experiment Data for cAMP Assay
| Incubation Time (hours) | Mean cAMP Level (nM) | Standard Deviation |
| 0 | 1.2 | 0.2 |
| 0.25 | 5.8 | 0.5 |
| 0.5 | 12.3 | 1.1 |
| 1 | 15.1 | 1.3 |
| 2 | 14.8 | 1.5 |
| 4 | 11.5 | 1.0 |
| 8 | 7.9 | 0.8 |
| 12 | 4.2 | 0.4 |
| 24 | 2.1 | 0.3 |
Table 2: Example Cytotoxicity Data (24-hour incubation)
| This compound (µM) | % Cell Viability | Standard Deviation |
| 0 (Control) | 100 | 4.5 |
| 10 | 98.2 | 5.1 |
| 50 | 95.6 | 4.8 |
| 100 | 91.3 | 5.5 |
| 250 | 82.1 | 6.2 |
| 500 | 65.4 | 7.1 |
| 1000 | 40.2 | 8.3 |
Visualizations
References
- 1. Theophylline effect on the cyclic AMP degrading multienzyme sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Adenosine antagonist theophylline prevents the reduction of glomerular filtration rate after contrast media application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound | TargetMol [targetmol.com]
- 16. Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimitotic and cytotoxic effects of theophylline in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Effects of theophylline on the cell growth of normal and malignant human cells transformed in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
Improving the reproducibility of Theophylline Sodium Glycinate bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Theophylline Sodium Glycinate bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a combination of theophylline and sodium glycinate, where the latter improves the solubility and absorption of theophylline.[1] Theophylline is a methylxanthine drug used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to an increase in intracellular cyclic AMP (cAMP).[3] This rise in cAMP results in the relaxation of bronchial smooth muscles, causing bronchodilation.[1] Additionally, theophylline acts as an adenosine receptor antagonist and an activator of histone deacetylase (HDAC), contributing to its anti-inflammatory effects.[2][3]
Q2: What are the common bioassay methods for quantifying this compound?
Commonly used bioassay methods include High-Performance Liquid Chromatography (HPLC), immunoassays (such as Chemiluminescent Immunoassay - CLIA), and Thin-Layer Chromatography (TLC).[4][5][6] HPLC is widely used for its high precision and sensitivity.[4] Immunoassays offer a competitive binding format for quantification, while TLC provides a simpler, lower-cost alternative.[5][7]
Q3: What is the therapeutic range for theophylline, and why is it important to monitor its concentration?
The therapeutic range for theophylline is typically between 10-20 µg/mL in serum.[5] However, for children, the range is often cited as 5-10 µg/mL, and for adults, 5-15 µg/mL.[8] It is crucial to monitor theophylline levels because it has a narrow therapeutic index, meaning the concentrations at which it is effective are close to those at which it can be toxic.[8][9] Side effects can occur even at concentrations below 10mg/L, with more serious toxicity, including cardiac arrhythmias and seizures, appearing at levels above 20 mg/L.[9]
Q4: What are some key validation parameters to consider for a theophylline bioassay?
According to the International Conference on Harmonisation (ICH) guidelines, key validation parameters for a bioassay include:[10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Blocked guard or column frit.[11] 2. Column contamination.[11] 3. Secondary interactions with residual silanols.[12] | 1. Replace the guard cartridge or frit.[11] 2. Reverse flush the column (if permissible by the manufacturer).[11] 3. Reduce the mobile phase pH to minimize silanol interactions.[12] |
| Inconsistent Retention Times | 1. Poor temperature control.[13] 2. Incorrect mobile phase composition.[13] 3. Air bubbles in the system.[13] | 1. Use a column oven to maintain a stable temperature.[13] 2. Prepare fresh mobile phase and ensure proper mixing for gradient methods.[13] 3. Degas the mobile phase and purge the system.[13] |
| High Backpressure | 1. Blockage in the system (e.g., injector, tubing, column).[14] 2. Precipitated buffer in the mobile phase.[11] | 1. Systematically isolate and check each component for blockage.[14] 2. Ensure buffer solubility in the mobile phase and wash the system with a high aqueous solution if precipitation is suspected.[11] |
| No Peaks or Very Small Peaks | 1. Incorrect injection volume. 2. Detector issue (e.g., lamp off or failing).[13] 3. Sample degradation. | 1. Verify the injection volume and syringe/autosampler functionality. 2. Check the detector settings and lamp status.[13] 3. Prepare fresh sample and standards. |
Immunoassays (e.g., CLIA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal | 1. Insufficient washing. 2. Non-specific binding of conjugate. | 1. Increase the number of wash steps or the volume of wash buffer. 2. Add a blocking agent (e.g., BSA) to the assay buffer. |
| Low Signal | 1. Inactive enzyme conjugate. 2. Incorrect substrate addition. 3. Improper incubation times or temperatures. | 1. Use a fresh batch of enzyme conjugate. 2. Ensure the correct substrate is used and added at the appropriate step. 3. Verify and optimize incubation parameters. |
| High Coefficient of Variation (CV%) | 1. Pipetting errors. 2. Inconsistent plate washing. 3. Temperature gradients across the plate. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure uniform washing across all wells. 3. Incubate plates in a temperature-controlled environment. |
Thin-Layer Chromatography (TLC) Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Streaking of Spots | 1. Sample overload. 2. Inappropriate solvent system. | 1. Apply a smaller volume or a more dilute sample. 2. Adjust the polarity of the developing solvent. |
| Irregular Spot Shapes | 1. Uneven solvent front migration. 2. Contaminated TLC plate. | 1. Ensure the developing chamber is saturated with solvent vapor and the plate is placed evenly. 2. Use a fresh, clean TLC plate. |
| Poor Separation (Rf values too close) | 1. Inappropriate mobile phase polarity. | 1. Systematically vary the solvent composition to achieve better separation. |
Quantitative Data Summary
Table 1: Comparison of Validation Parameters for Different Theophylline Bioassay Methods
| Parameter | HPLC Method 1[4] | HPLC Method 2[15] | CLIA Method[5] | TLC Method[6] |
| Linearity Range | 0.1–25 µg/mL[16] | 1-20 µg/mL | 0.51–40 mg/L | Not Specified |
| Recovery | 63.1-69.7%[16] | 98.28-101.02% | 102.3% | ~85% |
| Intra-day Precision (RSD%) | <10%[16] | 0.41–0.70% | 3.20% | <4.4% |
| Inter-day Precision (RSD%) | <10%[16] | Not Specified | 3.57% | <7.8% |
| Limit of Quantitation (LOQ) | 1.1 µg/mL (urine)[4] | 0.219 ppm | Not Specified | 200 ng/mL |
Experimental Protocols
Detailed Methodology for HPLC Bioassay
This protocol is a synthesized example based on common practices.[4][16]
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of water and acetonitrile (e.g., 96:4 v/v).[16] Filter through a 0.45 µm filter and degas for 10 minutes by sonication.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create working standard solutions with concentrations spanning the expected sample range.
-
Sample Preparation (Plasma):
-
To a 1 mL plasma sample, add an internal standard (e.g., hydroxyethyl theophylline).[16]
-
Perform a protein precipitation step by adding a suitable solvent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system. Quantify the theophylline concentration by comparing the peak area of the sample to the standard curve.
Detailed Methodology for Chemiluminescent Immunoassay (CLIA)
This protocol is based on a competitive binding immunoassay principle.[5]
-
Reagent Preparation: Prepare all reagents, including wash buffer, substrate, and calibrators according to the manufacturer's instructions. Calibrators typically range from 0 to 40 mg/L.[5]
-
Assay Procedure:
-
Add the sample, a mouse monoclonal antibody to theophylline, and a theophylline-alkaline phosphatase (ALP) conjugate to a reaction vessel.
-
Add paramagnetic particles coated with a goat anti-mouse capture antibody.
-
Theophylline in the sample competes with the theophylline-ALP conjugate for binding to the anti-theophylline antibody.
-
The resulting antigen-antibody complexes bind to the goat anti-mouse antibody on the solid phase.
-
-
Washing and Detection:
-
Separate the bound and unbound components using a magnetic field and wash away unbound materials.
-
Add a chemiluminescent substrate (e.g., AMPPD).
-
Measure the light generated by the reaction using a luminometer. The light intensity is inversely proportional to the theophylline concentration in the sample.
-
-
Quantification: Determine the theophylline concentration in the sample using a stored multi-point calibration curve.
Visualizations
Caption: Theophylline's multifaceted mechanism of action.
Caption: A typical workflow for Theophylline bioanalysis using HPLC.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative thin layer chromatography method for determination of theophylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple, inexpensive thin-layer chromatography method for the analysis of theophylline tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Theophylline [gloshospitals.nhs.uk]
- 10. Quantification of theophylline or paracetamol in milk matrices by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Validation & Comparative
A Comparative Guide to the In Vitro Potency of Theophylline Sodium Glycinate and Aminophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Theophylline Sodium Glycinate and Aminophylline, focusing on their potency as bronchodilators. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for future studies.
Executive Summary
This compound and Aminophylline are both derivatives of theophylline, a methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle. Aminophylline is a combination of theophylline and ethylenediamine, the latter of which enhances solubility. This compound is a salt of theophylline with sodium glycinate, which also serves to improve solubility.
While both compounds rely on theophylline as the active moiety, their in vitro potency can be influenced by their respective formulations. This guide synthesizes available in vitro data to compare their effectiveness.
Data Presentation: In Vitro Potency
Direct comparative in vitro potency studies between this compound and Aminophylline are limited in publicly available literature. However, by examining the inhibitory concentrations (IC50) of their active component, theophylline, and aminophylline itself against phosphodiesterases, we can infer their relative potencies.
| Compound | Target | IC50 Value | Source |
| Aminophylline | Non-selective Phosphodiesterase (PDE) | 0.12 mM | [1] |
| Theophylline | Non-selective Phosphodiesterase (PDE) | 665 µM (0.665 mM) | [2] |
| Theophylline | PI3K-δ | ~2.1 µM (in H2O2-treated cells) | [3] |
Note: The IC50 value for PI3K-δ is provided for informational purposes but is not the primary mechanism for bronchodilation. Lower IC50 values indicate greater potency. Based on the available data for non-selective PDE inhibition, aminophylline appears to be more potent in vitro than theophylline alone. No specific IC50 value for this compound was found in the searched literature; however, its activity is expected to be comparable to theophylline.
Mechanism of Action: Signaling Pathway
The bronchodilatory effects of both this compound and Aminophylline are primarily mediated through the inhibition of phosphodiesterases (PDEs), particularly isoforms PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets to promote muscle relaxation.
References
A Researcher's Guide to Quantitative Analysis of Theophylline Sodium Glycinate in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological samples is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comprehensive comparison of validated analytical methods for the determination of theophylline, the active component of Theophylline Sodium Glycinate, in various biological matrices. We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays, supported by experimental data to inform your selection of the most appropriate analytical technique.
This compound is a bronchodilator used in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Upon administration, it readily dissociates to release theophylline. Therefore, the quantitative assays focus on the measurement of theophylline in biological fluids like plasma, serum, urine, and saliva.
Comparative Analysis of Quantitative Methods
The choice of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the performance of the three most common techniques for theophylline quantification.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (FPIA/CLIA) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass-based detection. | Antigen-antibody binding with signal detection. |
| Linearity Range | 5 - 25 µg/mL[1] | 0.01 - 10 µg/mL[2] | 0.51 - 40 mg/L (CLIA)[3] |
| Limit of Quantification (LOQ) | 1.1 µg/mL (urine), 1.9 µg/mL (saliva), 3.1 µg/mL (plasma)[4] | 0.2 ng/mL[2] | 0.51 mg/L (CLIA)[3] |
| Precision (%RSD) | Intra-day: 0.22–2.33%, Inter-day: 3.17-13.12%[4] | < 10%[2] | Intra-CV: 3.20%, Inter-CV: 3.57% (CLIA)[3] |
| Accuracy (% Recovery) | 94.85% (plasma), 100.45% (saliva), 101.39% (urine)[4] | 86.7–111.3%[2] | 102.3% (CLIA)[3] |
| Specificity | Good, but can be susceptible to interference from structurally similar compounds. | Excellent, highly specific due to mass-based detection. | Can be subject to cross-reactivity with metabolites or other compounds.[5] |
| Throughput | Moderate | High | High |
| Cost | Low to moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any quantitative assay. Below are representative protocols for each of the discussed methods.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used due to its robustness and cost-effectiveness.
Sample Preparation (Plasma):
-
To 200 µL of plasma, add a known concentration of an internal standard (e.g., β-hydroxyethyltheophylline).
-
Perform a liquid-liquid extraction with a suitable organic solvent mixture, such as dichloromethane:isopropanol (90:10, v/v).[6]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of sodium acetate buffer and acetonitrile (e.g., 90:10, v/v).[6]
-
Flow Rate: 1 mL/min.[6]
-
Temperature: 60°C.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies.[2]
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled theophylline).
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., Poroshell 120 EC-C18).[7]
-
Mobile Phase: A gradient of methanol and an aqueous buffer like ammonium acetate.[8]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]
Immunoassay (Fluorescence Polarization Immunoassay - FPIA / Chemiluminescent Immunoassay - CLIA)
Immunoassays are well-suited for high-throughput screening in clinical settings.
General Procedure:
-
Patient serum or plasma is mixed with a reagent containing theophylline-specific antibodies and a fluorescently or chemiluminescently labeled theophylline tracer.
-
The patient's unlabeled theophylline competes with the labeled tracer for binding to the antibody.
-
The amount of bound tracer is inversely proportional to the concentration of theophylline in the sample.
-
The signal (fluorescence polarization or chemiluminescence) is measured and converted to a concentration using a calibration curve.[3]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific methods for theophylline assay in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic analysis of theophylline in serum and its use in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phosphodiesterase Inhibition Profile of Theophylline Sodium Glycinate and Other Methylxanthines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibition profile of Theophylline Sodium Glycinate against other common methylxanthines, namely theophylline, caffeine, and theobromine. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences in the mechanism of action of these compounds. This document summarizes quantitative inhibitory activities, details experimental methodologies for assessing PDE inhibition, and illustrates the relevant signaling pathways.
Executive Summary
This compound, a salt of theophylline, functions as a non-selective phosphodiesterase inhibitor. Its pharmacological activity is attributable to the theophylline moiety. Theophylline and its related methylxanthines, including caffeine and theobromine, exert their physiological effects in part by inhibiting the PDE superfamily of enzymes. However, the potency and selectivity of this inhibition vary among these compounds. Theophylline is generally considered a more potent PDE inhibitor than caffeine, with a notable effect on PDE3 and PDE4 isoenzymes.[1][2] At physiological concentrations, caffeine's primary mechanism of action is considered to be the antagonism of adenosine receptors, with PDE inhibition being a secondary effect.[3] Theobromine is an even weaker PDE inhibitor.[4] Aminophylline, a combination of theophylline and ethylenediamine, exhibits a PDE inhibition profile reflective of its theophylline content.[1][5][6]
Data Presentation: Comparative Phosphodiesterase Inhibition
The following table summarizes the available quantitative data (IC50 values) for the inhibition of various phosphodiesterase isoenzymes by theophylline, caffeine, and theobromine. It is important to note that IC50 values can vary between studies due to different experimental conditions. Therefore, these values should be considered as indicative rather than absolute.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) |
| Theophylline | >100 | >100 | ~100-300 | ~100-300 | >100 |
| Caffeine | >1000 | >1000 | >1000 | >1000 | >1000 |
| Theobromine | Weak inhibition | Weak inhibition | Weak inhibition | Weak inhibition | Weak inhibition |
| Aminophylline | Non-selective, IC50 ≈ 120 µM[6] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. The IC50 value for Aminophylline represents its non-selective PDE inhibition.
Signaling Pathway of Phosphodiesterase Inhibition
Methylxanthines exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. Phosphodiesterases are the enzymes responsible for hydrolyzing cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. By inhibiting PDEs, methylxanthines lead to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). This leads to a cascade of phosphorylation events that ultimately result in various physiological responses, including smooth muscle relaxation, reduced inflammation, and central nervous system stimulation.[7]
Caption: Signaling pathway of methylxanthine-mediated phosphodiesterase inhibition.
Experimental Protocols for Phosphodiesterase Inhibition Assays
The determination of the inhibitory activity of compounds like this compound on phosphodiesterases is typically performed using in vitro enzyme assays. Two common methods are the radioenzymatic assay and the fluorescence polarization assay.
Radioenzymatic Assay
This traditional method measures the activity of PDEs by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding 5'-monophosphate.
Workflow Diagram:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Theophylline Sodium Glycinate and Theobromine Efficacy
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of Theophylline Sodium Glycinate and theobromine, two methylxanthine compounds with known physiological effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for further investigation. This document summarizes key quantitative data, outlines detailed experimental protocols for the cited assays, and provides visual representations of the relevant signaling pathways.
Core Mechanisms of Action
Both this compound and theobromine exert their effects primarily through two key mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. These actions lead to a cascade of downstream cellular responses, including smooth muscle relaxation and modulation of inflammatory processes.
This compound is recognized as a potent, non-selective phosphodiesterase inhibitor, with a notable inhibitory effect on the PDE3 isozyme.[1][2][3] It also functions as an adenosine receptor antagonist and an activator of histone deacetylases (HDACs).[1][2]
Theobromine , a naturally occurring alkaloid, also acts as a phosphodiesterase inhibitor, with a particular affinity for the PDE4 isozyme.[4] Similar to theophylline, it is an antagonist of adenosine receptors, although its potency in this regard is reported to be less than that of theophylline.[5][6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and theobromine from various in vitro studies. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound / Theophylline | Theobromine | Reference |
| Phosphodiesterase (PDE) Inhibition | |||
| Non-selective PDE IC50 | 665 µM (Theophylline) | Not directly reported, noted as a PDE4 inhibitor with minor overall PDE inhibition.[4][5] | [7] |
| PDE Isozyme Target | Primarily PDE3[1][2][3] | Primarily PDE4[4] | [1][2][3][4] |
| Adenosine Receptor Antagonism | |||
| A1 Receptor Kᵢ | 7 µM (Theophylline) | 934 µM (equine tissue) | [8] |
| A2A Receptor Kᵢ | 16 µM (Theophylline) | >10,000 µM (equine tissue) | [8] |
| A1 Receptor IC50 | Not directly reported | 105,000 nM (105 µM) | [6] |
| A2a Receptor IC50 | Not directly reported | 105,000 nM (105 µM) | [6] |
| Anti-inflammatory Effects | |||
| TNF-α Modulation | Inhibition | Conflicting data: some studies report inhibition, others report increased production.[9][10] | [9][10] |
| IL-6 Modulation | Decreased levels (0-500 µM)[1][2][11] | Conflicting data: some studies report inhibition, others report increased production.[9][10] | [1][2][9][10][11] |
| IL-10 Modulation | Increased levels[1][2][11] | Not reported | [1][2][11] |
Signaling Pathways
The inhibition of phosphodiesterases and antagonism of adenosine receptors by this compound and theobromine initiate distinct signaling cascades within the cell.
Phosphodiesterase Inhibition Pathway
Both compounds, by inhibiting PDE, prevent the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes involved in various cellular processes, including inflammation and smooth muscle relaxation.
Adenosine Receptor Antagonism Pathway
By blocking adenosine receptors (primarily A1 and A2A), this compound and theobromine prevent the binding of adenosine, an endogenous inhibitory neuromodulator. This antagonism disinhibits adenylyl cyclase, leading to an increase in cAMP production. The subsequent signaling cascade mirrors that of PDE inhibition, ultimately influencing gene transcription.
Experimental Protocols
The following are generalized protocols for the key in vitro assays cited in this guide. Specific details may vary between laboratories and studies.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of phosphodiesterases.
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare a purified PDE enzyme solution and a substrate solution containing either cAMP or cGMP.
-
Compound Dilution: Prepare serial dilutions of this compound and theobromine in a suitable buffer.
-
Reaction Incubation: In a microplate, combine the PDE enzyme, substrate, and the test compound at various concentrations. Incubate the plate at 37°C for a specified period.
-
Reaction Termination: Stop the enzymatic reaction by adding a termination solution (e.g., a strong acid) or by heat inactivation.
-
Quantification: Measure the amount of remaining cAMP/cGMP or the formed AMP/GMP. This can be achieved through various detection methods, including radioimmunoassays (RIA), high-performance liquid chromatography (HPLC), or commercially available assay kits that utilize fluorescence or luminescence.
-
Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for adenosine receptors.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 5. Theobromine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-10, IL-6, and TNF-alpha: central factors in the altered cytokine network of uremia--the good, the bad, and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium theophylline glycinate | CAS#:8000-10-0 | Chemsrc [chemsrc.com]
Confirming the enhanced bioavailability of Theophylline Sodium Glycinate over Theophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Theophylline Sodium Glycinate and Theophylline, with a focus on bioavailability. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, its narrow therapeutic index and variable absorption can pose clinical challenges. This compound, a salt of theophylline, was developed to improve upon the parent drug's physicochemical properties. The addition of sodium glycinate is intended to enhance the drug's solubility and absorption, potentially leading to improved patient outcomes.[1]
I. Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Theophylline and a sustained-release formulation of this compound, extracted from separate studies. This data highlights the differences in their absorption and disposition profiles.
| Pharmacokinetic Parameter | Theophylline (Oral Solution) | Theophylline (Uncoated Tablet) | This compound (Sustained-Release Tablet - Asymmetric Dosing) |
| Peak Plasma Concentration (Cmax) | 14.6 +/- 0.6 µg/mL | 15.3 +/- 0.7 µg/mL | Morning Dose: 10.68 +/- 1.80 µg/mL Evening Dose: 9.72 +/- 1.56 µg/mL |
| Time to Peak Concentration (Tmax) | 1.4 +/- 0.3 hours | 2.0 +/- 0.3 hours | Not explicitly stated |
| Area Under the Curve (AUC) | Data not available for direct comparison | Data not available for direct comparison | Data not available for direct comparison |
| Minimum Plasma Concentration (Cmin) | Not applicable for single dose | Not applicable for single dose | 4.97 +/- 1.60 µg/mL (over a.m. dosing interval) |
Note: The data for Theophylline is from a study comparing an oral solution and an uncoated tablet to intravenous administration. The data for this compound is from a study on a sustained-release formulation with an asymmetric dosing regimen (a lower dose in the morning and a higher dose in the evening). Direct comparison of Cmax and Tmax values should be interpreted with caution due to the differences in formulation and dosing schedules.
II. Experimental Protocols
To determine the bioavailability of oral dosage forms of theophylline, a randomized, crossover study design is typically employed. Below is a generalized experimental protocol based on common methodologies cited in the literature.
Objective: To compare the rate and extent of absorption of two formulations of theophylline.
Study Design:
-
Design: A single-dose, two-treatment, two-period, crossover study.
-
Subjects: Healthy, non-smoking adult volunteers. A sufficient number of subjects should be enrolled to ensure statistical power.
-
Washout Period: A washout period of at least 7 days between the two treatment periods to ensure complete elimination of the drug from the previous phase.
Procedure:
-
Inclusion/Exclusion Criteria: Subjects undergo a screening process to ensure they meet the health criteria for the study.
-
Drug Administration: Subjects are randomly assigned to receive either the test formulation or the reference formulation in the first period. After the washout period, they receive the other formulation. The drug is typically administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Analysis: Plasma is separated from the blood samples and the concentration of theophylline is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Plasma Concentration-Time Curve): A measure of the total drug exposure over time. This is calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
-
Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to determine if there are any significant differences between the two formulations. Bioequivalence is typically concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC fall within the predetermined range (e.g., 80-125%).
III. Bioavailability Study Workflow
The following diagram illustrates the typical workflow of a clinical bioavailability study.
Caption: Workflow of a typical crossover bioavailability study.
IV. Signaling Pathways and Mechanism of Action
The primary mechanism of action of theophylline is the non-selective inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in various cells, including airway smooth muscle cells and inflammatory cells. The elevated cAMP levels result in bronchodilation. Theophylline also acts as an antagonist at adenosine receptors, which contributes to its bronchodilatory and anti-inflammatory effects.
The enhanced bioavailability of this compound is primarily attributed to its improved solubility, which facilitates more rapid and complete dissolution in the gastrointestinal tract, leading to faster absorption into the systemic circulation.
The following diagram illustrates the proposed mechanism for enhanced absorption.
Caption: Proposed mechanism for enhanced bioavailability.
References
Inter-laboratory Validation of an Analytical Method for Theophylline Sodium Glycinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for Theophylline Sodium Glycinate, a compound widely used for its bronchodilator properties. While a formal, publicly available inter-laboratory study dedicated solely to this compound is not readily found in the literature, this document synthesizes information from established pharmacopeial methods and published single-laboratory validation studies for theophylline. This approach offers a robust framework for researchers to understand the expected performance of analytical methods for this compound and to benchmark their own in-house method validations.
The primary analytical method detailed here is based on the United States Pharmacopeia (USP), which provides a standardized and widely accepted High-Performance Liquid Chromatography (HPLC) procedure for the assay of this compound. The performance data presented is a composite from various studies on theophylline, illustrating the typical validation parameters achieved in practice.
Experimental Protocol: HPLC Assay of this compound (Based on USP)
This section details the experimental protocol for the determination of this compound content.
1. Materials and Reagents:
-
This compound reference standard
-
USP Theophylline Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
-
Internal standard (if applicable, as per specific laboratory procedure)
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., 0.05 M sodium acetate, pH adjusted with acetic acid) and acetonitrile. The exact ratio should be optimized to achieve appropriate retention and resolution. A common starting point is a ratio in the range of 85:15 to 90:10 (buffer:acetonitrile).[1]
-
Flow Rate: Typically 1.0 to 1.5 mL/min.
-
Detection: UV spectrophotometer at a wavelength of approximately 272 nm or 280 nm.[1][2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
3. Standard Solution Preparation:
-
An accurately weighed quantity of USP Theophylline RS is dissolved in the mobile phase to obtain a solution of known concentration.
4. Sample Solution Preparation:
-
An accurately weighed quantity of this compound is dissolved in the mobile phase to obtain a solution of a suitable concentration for analysis.
5. System Suitability:
-
Before analysis, the chromatographic system must meet certain suitability requirements. This typically includes parameters such as:
-
Tailing factor: Not more than 2.0 for the theophylline peak.
-
Relative standard deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.
-
Theoretical plates: A minimum number of theoretical plates for the theophylline peak (e.g., >2000).
-
6. Analysis:
-
Equal volumes of the standard and sample solutions are injected into the chromatograph.
-
The peak areas for theophylline are recorded.
-
The concentration of theophylline in the sample is calculated by comparing the peak area of the sample to the peak area of the standard.
Data Presentation: Comparison of Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used for the determination of theophylline. These values are derived from various single-laboratory validation studies and provide a benchmark for expected method performance. It is important to note that these are representative values and may vary between laboratories and specific method conditions.
| Validation Parameter | Typical Performance Data | Source(s) |
| Linearity (R²) | ≥ 0.999 | [3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [4][5] |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | [4][5] |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | [4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.5 - 3.0 µg/mL | [3] |
| Specificity | No interference from excipients or degradation products | [6] |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, flow rate, and column temperature | [6] |
Mandatory Visualization
The following diagrams illustrate the key workflows involved in the inter-laboratory validation of the analytical method for this compound.
Experimental Workflow for this compound HPLC Analysis.
Logical Workflow for an Inter-laboratory Method Validation Study.
Conclusion
The analytical method for this compound, particularly the HPLC method outlined in the USP, is a robust and reliable technique for the quantification of the active pharmaceutical ingredient. While this guide does not present data from a formal inter-laboratory validation study specifically for this compound, the compilation of data from single-laboratory studies on theophylline demonstrates that the method consistently meets the rigorous standards for accuracy, precision, and linearity required for pharmaceutical quality control. Researchers and drug development professionals can use the information presented here as a strong foundation for implementing and validating their own analytical procedures for this compound, ensuring the quality and consistency of this important medication.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jocpr.com [jocpr.com]
Assessing Antibody Specificity in Immunoassays for Theophylline Sodium Glycinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody specificity in various immunoassays for the quantification of Theophylline Sodium Glycinate. Accurate measurement of theophylline, a bronchodilator with a narrow therapeutic window, is critical for effective and safe patient management. The specificity of the antibodies used in immunoassays is a key determinant of their reliability, as cross-reactivity with structurally related compounds can lead to inaccurate therapeutic drug monitoring.
This compound is a salt complex of theophylline and glycine.[1][2][3] In solution, it dissociates into theophylline and glycine. Immunoassays for this compound are designed to detect the theophylline molecule. Given the distinct chemical structures of theophylline and glycine, significant cross-reactivity of anti-theophylline antibodies with glycine is highly improbable. Therefore, the primary specificity concerns for these immunoassays relate to other xanthine derivatives and metabolites that may be present in biological samples.
Comparative Analysis of Immunoassay Performance
Various immunoassay technologies are employed for theophylline quantification, each with its own performance characteristics. The choice of antibody, whether monoclonal or polyclonal, significantly impacts the specificity of these assays. Monoclonal antibodies, due to their single-epitope binding nature, generally offer higher specificity and lot-to-lot consistency compared to polyclonal antibodies.[4]
Below is a summary of performance data for different theophylline immunoassay methods, highlighting their precision and correlation with reference methods like High-Performance Liquid Chromatography (HPLC).
| Immunoassay Method | Antibody Type | Key Performance Metrics | Reference |
| Chemiluminescent Immunoassay (CLIA) | Monoclonal | Linear range: 0.51-40 mg/L; Intra- and inter-assay CVs: 3.20% and 3.57% respectively; Good correlation with FPIA (r=0.993).[5] | [5] |
| Fluorescence Polarization Immunoassay (FPIA) | Monoclonal | High precision (mean CV of 6.4% for Abbott TDX). Good agreement with reference methods.[6] | [6][7] |
| Enzyme Multiplied Immunoassay Technique (EMIT) | Information not available | Widely used, but performance can be variable. | |
| Apoenzyme Reactivation Immunoassay System (ARIS) | Monoclonal | CVs ranging from 3.8% to 6.3% (within-run) and 2.8% to 6.9% (day-to-day). Good correlation with EMIT and FPIA. | |
| Latex Particle Counting Immunoassay | Monoclonal | Dose range: 2-64 mg/L; CVs from 3.9% to 9.5%; Good correlation with FPIA (r=0.96). | |
| Radioimmunoassay (RIA) | Polyclonal | Can be less accurate, with a reported bias of -9.9%.[6] | [6] |
Antibody Specificity and Cross-Reactivity
The specificity of an anti-theophylline antibody is determined by its ability to bind exclusively to theophylline and not to other structurally similar molecules. The most common cross-reactants for theophylline immunoassays are other methylxanthines such as caffeine, theobromine, and their metabolites.
The following table summarizes the reported cross-reactivity of various theophylline immunoassays with common interfering substances. Low cross-reactivity percentages indicate higher specificity.
| Interfering Compound | CLIA (Monoclonal) | Latex Particle Counting (Monoclonal) | Other Monoclonal Assays |
| Caffeine | <1% | 0.3% | <5% |
| Theobromine | <1% | 0.2% | <30% |
| 1,3-Dimethyluric acid | <1% | - | - |
| 3-Methylxanthine | - | 0.7% | <5% |
| 8-Chlorotheophylline | - | 2% | - |
| Enprofylline | - | - | No significant cross-reactivity |
| Paraxanthine (1,7-dimethylxanthine) | Can interfere in some assays | - | - |
Data compiled from multiple sources. Dashes indicate data not available.
Experimental Protocols
Protocol for Assessing Antibody Specificity (Cross-Reactivity)
This protocol outlines a standard method for determining the cross-reactivity of an anti-theophylline antibody in a competitive immunoassay format.
Objective: To quantify the percentage of cross-reactivity of potentially interfering compounds with the anti-theophylline antibody.
Materials:
-
Anti-theophylline antibody
-
Theophylline standard solutions (for calibration curve)
-
Solutions of potential cross-reactants (e.g., caffeine, theobromine, paraxanthine) at various concentrations
-
Theophylline-enzyme conjugate (or other labeled theophylline)
-
Assay buffer
-
Substrate for the enzyme conjugate
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare a Theophylline Calibration Curve:
-
Perform serial dilutions of the theophylline standard to create a range of concentrations that cover the therapeutic range of the drug.
-
Run the competitive immunoassay with these standards to generate a standard curve (e.g., absorbance vs. theophylline concentration).
-
From the standard curve, determine the concentration of theophylline that causes 50% inhibition of the maximum signal (IC50).
-
-
Test for Cross-Reactivity:
-
Prepare serial dilutions of each potential cross-reactant.
-
For each cross-reactant, perform the competitive immunoassay using the prepared dilutions in place of the theophylline standard.
-
Generate a dose-response curve for each cross-reactant.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
-
Calculate Percentage Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each compound:
% Cross-Reactivity = (IC50 of Theophylline / IC50 of Cross-reactant) x 100
-
Interpretation of Results: A low percentage of cross-reactivity indicates high specificity of the antibody for theophylline.
Visualizing Experimental Workflows and Logical Relationships
To facilitate a clearer understanding of the processes involved in assessing antibody specificity and the principles of competitive immunoassays, the following diagrams are provided.
Caption: Principle of a competitive immunoassay for theophylline.
Caption: Workflow for determining antibody cross-reactivity.
Alternative Methodologies for Theophylline Quantification
While immunoassays are widely used for their speed and convenience, chromatographic methods are considered the gold standard for specificity.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high specificity and can separate theophylline from its metabolites and other structurally related compounds.[6] However, it is more labor-intensive and requires specialized equipment and expertise.
-
Gas Chromatography (GC): GC is another highly specific method for theophylline quantification but is less commonly used in clinical settings compared to HPLC.
Conclusion
The specificity of the antibody is a critical factor in the performance of immunoassays for this compound. Monoclonal antibody-based assays, such as CLIA and FPIA, generally demonstrate superior specificity with low cross-reactivity to common interferents like caffeine and theobromine. When selecting an immunoassay, it is essential to review the manufacturer's data on cross-reactivity with relevant compounds. For research applications or in cases where high specificity is paramount, confirmatory analysis using a chromatographic method like HPLC is recommended. The experimental protocols and workflows provided in this guide offer a framework for the in-house validation of antibody specificity, ensuring the generation of accurate and reliable data in the therapeutic monitoring of theophylline.
References
- 1. This compound | C9H12N5NaO4 | CID 23663537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Determination of theophylline concentration in serum by chemiluminescent immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of chromatographic and kit immunoassay techniques for the measurement of theophylline in serum: a study based on external quality assurance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of a dry chemistry strip theophylline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Metabolic Stability of Theophylline Sodium Glycinate and Aminophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of Theophylline Sodium Glycinate and Aminophylline. Both are prodrugs designed to deliver theophylline, a methylxanthine derivative widely used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The primary focus of this comparison is the metabolic fate of the active therapeutic agent, theophylline, upon its release from these respective salt forms.
Introduction to Theophylline Formulations
Theophylline itself has low aqueous solubility. To overcome this, various salt forms have been developed. Aminophylline is a combination of theophylline and ethylenediamine in a 2:1 ratio, which enhances solubility for parenteral administration.[1] this compound is another salt form, combining theophylline with sodium glycinate, also to improve solubility and absorption.[2] Once administered, both compounds dissociate to release theophylline, which is then responsible for the therapeutic effects.[1][2] Therefore, a comparative study of their metabolic stability is fundamentally a study of the metabolism of theophylline.
Metabolic Pathways of Theophylline
The metabolism of theophylline is extensive, with approximately 90% of a dose being metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4] The major metabolic pathways are:
-
8-Hydroxylation: This is the principal metabolic route, converting theophylline to 1,3-dimethyluric acid. This reaction is primarily catalyzed by CYP1A2 at therapeutic concentrations, with contributions from CYP2E1 and CYP3A4 at higher concentrations.[5][6]
-
N-Demethylation: This pathway leads to the formation of 1-methylxanthine and 3-methylxanthine. CYP1A2 is the key enzyme responsible for N-demethylation.[3][5] 3-methylxanthine is an active metabolite, but its pharmacological activity is significantly less than that of theophylline.[4]
-
N-Methylation: A minor pathway involves the N-methylation of theophylline to form caffeine.[3]
The primary metabolites, 1,3-dimethyluric acid and 1-methylxanthine, are further metabolized by xanthine oxidase.[3]
Comparative Pharmacokinetics and Metabolic Stability
Direct comparative studies on the in vitro metabolic stability of this compound versus Aminophylline are scarce in published literature. The comparison is therefore largely based on in vivo pharmacokinetic studies, which assess the overall disposition of theophylline following the administration of each prodrug.
Several studies have concluded that the pharmacokinetic profiles of theophylline are nearly identical regardless of whether it is administered as aminophylline or a theophylline salt.[7] This suggests that once dissociated, the metabolic fate of theophylline is the same.
However, one study using radiolabeled theophylline found that when administered as aminophylline, theophylline was metabolized more rapidly and extensively than when given as theophylline alone.[8] The recovery of the radiolabel in urine was also significantly higher after aminophylline administration.[8] In contrast, another study found no significant differences in the mean increase in blood theophylline concentrations after intravenous administration of a theophylline preparation and aminophylline.[9]
The available data suggests that while the metabolic pathways are identical, there may be subtle differences in the rate and extent of metabolism between the two forms, which could be attributed to the different salt moieties and their potential influence on drug absorption and distribution.
Pharmacokinetic Parameters of Theophylline
The following table summarizes the key pharmacokinetic parameters of theophylline, which are generally representative for both this compound and Aminophylline.
| Parameter | Value | Reference |
| Bioavailability | Rapid and complete absorption after oral administration of immediate-release forms. | [10] |
| Volume of Distribution | 0.3 - 0.7 L/kg | [1] |
| Protein Binding | Approximately 40%, mainly to albumin. | [11] |
| Metabolism | ~90% hepatic metabolism via CYP1A2, CYP2E1, and CYP3A4. | [3][4][11] |
| Elimination Half-life | 7-9 hours in non-smoking adults. | [1] |
| Excretion | Primarily renal, with about 10% of the drug excreted unchanged in the urine in adults. | [4][11] |
Experimental Protocols for Metabolic Stability Assessment
The metabolic stability of a compound is typically assessed using in vitro methods that measure the rate of its disappearance when incubated with liver fractions.[12][13] These assays are crucial in early drug development to predict a drug's in vivo pharmacokinetic profile.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This is a common method to evaluate phase I metabolism, particularly by CYP enzymes.[13][14]
Objective: To determine the intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds (this compound, Aminophylline)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer
-
Positive control compounds (compounds with known metabolic rates)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution.
-
Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance.
Conclusion
The metabolic stability of this compound and Aminophylline is fundamentally determined by the metabolism of their active moiety, theophylline. Both are extensively metabolized in the liver, primarily by CYP1A2. While pharmacokinetic studies suggest largely equivalent metabolic profiles, some evidence points to potentially faster and more extensive metabolism of theophylline when administered as aminophylline. For a definitive comparison of their intrinsic metabolic stability, a head-to-head in vitro study using human liver microsomes or hepatocytes would be required. Such a study would provide valuable data for drug development professionals in optimizing theophylline delivery and dosage regimens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochromes P450 involved in theophylline 8-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of theophylline and aminophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A metabolic and pharmacokinetic comparison of theophylline and aminophylline (theophylline ethylenediamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effect of theophylline and aminophylline on theophylline blood concentrations and peripheral blood eosinophils in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mims.com [mims.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
Safety Operating Guide
Navigating the Safe Disposal of Theophylline Sodium Glycinate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Theophylline Sodium Glycinate, a bronchodilator used in pharmaceutical research and development, requires careful handling and disposal to prevent potential environmental contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including this compound, is governed by a framework of regulations designed to protect public health and the environment.[1][2] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[2][3] The Resource Conservation and Recovery Act (RCRA) provides the authority for the EPA to control hazardous waste from its generation to its ultimate disposal.[2] Many states have their own regulations that can be more stringent than federal laws.[1]
A key principle is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[3][4] This practice can lead to the contamination of water supplies.[1]
Step-by-Step Disposal Procedures for this compound
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the this compound waste is classified as hazardous. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines listed in 40 CFR 261.3.[5] While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it is essential to consult state and local regulations, as they may have different classifications.[6] Factors that could render the waste hazardous include exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.
Step 2: Segregation of Waste
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be collected in a designated, properly labeled, and sealed container. This container should be separate from other laboratory waste streams to prevent accidental mixing and reactions.
Step 3: Personal Protective Equipment (PPE)
When handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or other protective clothing[7]
Avoid creating dust, and ensure adequate ventilation to prevent inhalation of any airborne particles.[5][8]
Step 4: Selection of a Compliant Disposal Method
The recommended and most secure method for disposing of this compound is through an approved and licensed hazardous waste disposal company.[5][9] These companies are equipped to handle and treat chemical waste in accordance with all federal, state, and local regulations.
Incineration at a permitted treatment facility is a common method for the disposal of pharmaceutical waste.[2][3] The product may be burned in an incinerator equipped with an afterburner and scrubber.[9]
Step 5: Documentation and Record-Keeping
Maintain meticulous records of the disposal process. This documentation should include:
-
The name and quantity of the disposed chemical.
-
The date of disposal.
-
The name and contact information of the licensed waste disposal company.
-
Copies of all waste manifests and certificates of destruction.
These records are essential for regulatory compliance and internal safety audits.
Regulatory and Disposal Method Summary
| Category | Key Considerations & Recommendations |
| Regulatory Agencies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Environmental Agencies.[1][2][3] |
| Governing Legislation | Resource Conservation and Recovery Act (RCRA).[1][2] |
| Waste Classification | Determine if hazardous based on federal (40 CFR 261.3), state, and local regulations.[5] |
| Recommended Disposal | Engage a licensed hazardous waste disposal company.[5][9] |
| Approved Treatment | Incineration in a permitted facility with an afterburner and scrubber.[2][3][9] |
| Prohibited Actions | Do not flush down the drain or dispose of in regular trash.[3][4] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. aksci.com [aksci.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. This compound | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. Sodium theophylline glycinate - Safety Data Sheet [chemicalbook.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Theophylline Sodium Glycinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Theophylline Sodium Glycinate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a methylxanthine derivative that requires careful handling to avoid potential health risks. While specific occupational exposure limits (OELs) from bodies like OSHA, NIOSH, or ACGIH have not been established for this compound, it is imperative to handle it as a potent pharmaceutical compound. One source for Theophylline mentions an ACGIH Threshold Limit Value (TWA) of 10 mg/m³, however, its direct applicability to this compound is not confirmed. Therefore, minimizing exposure through a combination of engineering controls and a comprehensive PPE program is essential.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to ASTM D6978 for chemotherapy gloves) should be worn. Double gloving is recommended for compounding and handling.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system to prevent inhalation of dust particles.[4][5] |
| Body Protection | A lab coat or a disposable gown should be worn to protect the skin and clothing.[1][3] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance. The following procedural steps provide a clear workflow for laboratory personnel.
Experimental Protocol: Safe Handling Workflow
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly marked and access is restricted to authorized personnel.
-
-
Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2]
-
Avoid the generation of dust. If weighing the powder, do so carefully within a containment system.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and clean it thoroughly after use.
-
Do not eat, drink, or smoke in the handling area.[4]
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
For small spills, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
-
Disposal:
-
Dispose of this compound waste in accordance with local, state, and federal regulations for pharmaceutical waste.
-
Do not dispose of it down the drain.[2]
-
Place waste in a clearly labeled, sealed container.
-
Visualizing the Workflow
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the logical relationships and workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
